1-Benzyl-4-phenylpiperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLMXEAPEVBCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213290 | |
| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-83-4 | |
| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63843-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063843834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63843-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116051 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-phenylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidin-4-ol: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-benzyl-4-phenylpiperidin-4-ol, a piperidine derivative of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and explores its potential biological activities based on structurally related compounds.
Core Properties
This compound is a tertiary alcohol and a tertiary amine, with the benzyl group attached to the piperidine nitrogen and a phenyl group at the 4-position. Its chemical structure and basic properties are summarized below.
| Property | Value | Citation(s) |
| Chemical Structure | C₁₈H₂₁NO | [1][2] |
| Molecular Weight | 267.37 g/mol | [1][2] |
| CAS Number | 63843-83-4 | [2] |
| Appearance | Solid | |
| Melting Point | 107-109 °C | |
| Density | 1.135 g/cm³ | [1] |
| Synonyms | 1-Benzyl-4-hydroxy-4-phenylpiperidine, 4-Phenyl-1-(phenylmethyl)piperidin-4-ol | [1][2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
The synthesis of this compound can be effectively achieved through a Grignard reaction, a versatile method for forming carbon-carbon bonds. This protocol is adapted from the synthesis of structurally similar 4-arylpiperidin-4-ols.
Materials:
-
1-Benzyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, combine magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and the solution begins to reflux.
-
Continue the dropwise addition of the bromobenzene solution to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
-
Reaction with 1-Benzyl-4-piperidone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 1-benzyl-4-piperidone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methylene protons of the benzyl group, and the piperidine ring protons. The absence of the ketone signal from the starting material (1-benzyl-4-piperidone) is indicative of a complete reaction. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl and phenyl rings, the piperidine ring carbons, and the quaternary carbon bearing the hydroxyl group. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the tertiary alcohol. The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1710 cm⁻¹) confirms the reaction. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (m/z = 267.37) and characteristic fragmentation patterns. |
Potential Biological Activity and Signaling Pathway
While specific biological studies on this compound are limited in publicly available literature, the broader class of benzylpiperidine and 4-arylpiperidine derivatives has been investigated for various pharmacological activities. Notably, many of these compounds exhibit affinity for sigma (σ) receptors. Sigma receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperones involved in a variety of cellular functions and are considered a target for therapeutic intervention in neurological disorders and cancer.[3][4]
Given the structural similarities, it is plausible that this compound may also interact with the sigma-1 receptor. The binding of a ligand to the sigma-1 receptor can modulate intracellular calcium signaling and influence the activity of other membrane-bound receptors and ion channels.
Below is a conceptual diagram illustrating the potential interaction of this compound with the sigma-1 receptor and its downstream signaling.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Benzyl-4-phenylpiperidin-4-ol (CAS 63843-83-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-4-phenylpiperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential pharmacological relevance based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound is a tertiary alcohol and a tertiary amine, with a molecular structure that incorporates a benzyl group attached to the piperidine nitrogen and a phenyl group at the 4-position. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 63843-83-4 | N/A |
| Molecular Formula | C₁₈H₂₁NO | N/A |
| Molecular Weight | 267.37 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 107-109 °C | N/A |
| Density | 1.135 g/cm³ | N/A |
| Purity | Typically ≥95% | N/A |
| SMILES | OC1(CCN(CC2=CC=CC=C2)CC1)C3=CC=CC=C3 | N/A |
| InChI | InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 | N/A |
Spectroscopic Data
While experimental spectra are not publicly available in full, predicted and referenced spectroscopic data are presented below.
Mass Spectrometry (Predicted)
| Adduct | Predicted m/z |
| [M+H]⁺ | 268.16960 |
| [M+Na]⁺ | 290.15154 |
| [M-H]⁻ | 266.15504 |
| [M]⁺ | 267.16177 |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Referenced data indicates the availability of ¹³C NMR and Vapor Phase IR spectra for this compound. Researchers are advised to acquire and interpret full spectral data for verification of synthesized materials.
Experimental Protocols
The synthesis of this compound is typically achieved via a Grignard reaction between 1-Benzyl-4-piperidone and a phenylmagnesium halide. The following protocol is adapted from established procedures for analogous compounds.
Synthesis of this compound
Materials:
-
1-Benzyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few milliliters of a solution of bromobenzene in anhydrous diethyl ether. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The remaining bromobenzene solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Grignard Reaction: The prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of 1-Benzyl-4-piperidone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature.
-
Quenching and Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.
Caption: Synthetic workflow for this compound.
Potential Pharmacological Relevance and Signaling Pathways
While specific biological data for this compound is not extensively documented, the N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1]
Monoamine Releasing Activity
Structurally related compounds, such as 4-benzylpiperidine, have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine over serotonin.[2] This activity is mediated by interaction with monoamine transporters (DAT, NET, and SERT), leading to their reversal and the non-vesicular release of neurotransmitters into the synaptic cleft. This mechanism is characteristic of some psychostimulants and antidepressants.
References
1-Benzyl-4-phenylpiperidin-4-ol chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Benzyl-4-phenylpiperidin-4-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and structured data to support further investigation of this and related compounds.
Chemical Structure and Nomenclature
IUPAC Name: this compound[1]
The structure of this compound is characterized by a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a phenyl group and a hydroxyl group.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 63843-83-4 | [1] |
| Molecular Formula | C18H21NO | [1] |
| Molecular Weight | 267.37 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 107-109 °C | |
| pKa | 14.06 ± 0.20 (Predicted) | [1] |
| LogP | 3.2 (Predicted) |
Synthesis
The primary synthetic route to this compound involves the Grignard reaction between 1-benzyl-4-piperidone and a phenylmagnesium halide. This method provides a straightforward and efficient means of preparing the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related 4-aryl-4-piperidinol compounds.
Materials:
-
1-Benzyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.
-
Once all the bromobenzene has been added, continue to reflux the mixture until the magnesium is consumed.
-
-
Reaction with 1-Benzyl-4-piperidone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 1-benzyl-4-piperidone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Analytical Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
-
Column: Newcrom R1 reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications).[2] A typical gradient could be from 30% to 70% MeCN over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the sample and standards.
-
Data Processing: Determine the retention time and peak area of the analyte. Purity can be assessed by the area percentage of the main peak.
Biological Activity and Signaling Pathways
To date, there is a notable lack of published research specifically investigating the biological activity, mechanism of action, and associated signaling pathways of this compound. However, the structural motifs present in this molecule, namely the N-benzylpiperidine core, are found in compounds with known pharmacological activities.
Derivatives of N-benzylpiperidine have been reported to exhibit a range of biological effects, including but not limited to:
-
Acetylcholinesterase (AChE) Inhibition: Several N-benzylpiperidine derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit AChE.
-
Sigma (σ) Receptor Modulation: The piperidine scaffold is a common feature in ligands that bind to sigma receptors, which are implicated in various neurological and psychiatric conditions.
-
Monoamine Transporter Inhibition: Certain benzylpiperidine analogs have shown activity as monoamine releasing agents or reuptake inhibitors, affecting dopamine, norepinephrine, and serotonin levels.
Given these precedents, it is plausible that this compound may interact with one or more of these targets. However, dedicated experimental validation is required to elucidate its specific biological profile.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
1-Benzyl-4-phenylpiperidin-4-ol: A Technical Overview of its Synthesis and Historical Context
Introduction
1-Benzyl-4-phenylpiperidin-4-ol is a tertiary alcohol derivative of piperidine, a six-membered heterocyclic amine. This compound belongs to the broader class of 4-arylpiperidines, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The rigid piperidine ring, coupled with the aromatic phenyl group and the N-benzyl substituent, provides a versatile framework for interacting with various biological targets. This technical guide provides a detailed account of the discovery and history of this compound, focusing on its synthesis, and situates it within the broader context of 4-arylpiperidine research.
Discovery and Historical Context
The specific historical details regarding the initial discovery and lead optimization of this compound are not extensively documented in readily available scientific literature. However, the emergence of this and similar 4-arylpiperidine structures can be traced back to the mid-20th century with the pioneering work in opioid research. The 4-arylpiperidine scaffold is a core component of several classes of synthetic opioids. While direct evidence linking this compound to early opioid development is scarce, its structural similarity to precursors and analogues of potent analgesics suggests its synthesis likely occurred within this research domain.
The precursor, 1-benzyl-4-piperidone, is a well-established intermediate in the synthesis of various pharmaceuticals. Its applications extend to the development of menin inhibitors for leukemia treatment, highlighting the continued relevance of this chemical family in modern drug discovery.[1]
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through the Grignard reaction or a similar nucleophilic addition of a phenyl group to the ketone of 1-benzyl-4-piperidone.
Experimental Protocol: Synthesis via Phenyl-lithium
A common laboratory-scale synthesis involves the reaction of 1-benzyl-piperidin-4-one with phenyllithium in an ethereal solvent.[2]
Materials:
-
1-Benzyl-piperidin-4-one
-
Phenyllithium solution (typically in cyclohexane/ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)
Procedure:
-
A solution of 1-benzyl-piperidin-4-one in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cooled to 0°C in an ice bath.
-
A solution of phenyllithium is added dropwise to the stirred solution of 1-benzyl-piperidin-4-one. The reaction is monitored for completion, typically by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Table 1: Synthesis Reaction Parameters
| Parameter | Value |
| Reactants | 1-Benzyl-piperidin-4-one, Phenyllithium |
| Solvent | Diethyl ether |
| Reaction Type | Nucleophilic addition |
| Quenching Agent | Saturated aqueous ammonium chloride |
A diagram of the synthesis workflow is presented below:
Caption: Workflow for the synthesis of this compound.
The chemical transformation is illustrated in the following diagram:
Caption: Chemical synthesis of this compound.
Pharmacological Profile and Mechanism of Action
Further research would be required to elucidate the specific pharmacological profile of this compound. This would involve a comprehensive screening against a panel of receptors, ion channels, and enzymes to determine its primary biological targets.
Conclusion
This compound is a chemically well-defined molecule whose synthesis is straightforward from commercially available starting materials. While its specific discovery and historical development are not extensively detailed, it belongs to the important class of 4-arylpiperidines, which have a rich history in medicinal chemistry, particularly in the field of opioid research. The lack of detailed public pharmacological data for this specific compound presents an opportunity for future investigation to fully characterize its biological activity and potential therapeutic applications.
References
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-Benzyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-phenylpiperidin-4-ol is a synthetic compound belonging to the 4-phenylpiperidine class. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are well-characterized pharmacophores present in a multitude of biologically active agents. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of its core components—the 4-phenylpiperidin-4-ol scaffold and the N-benzyl substituent—to postulate its likely mechanism of action. By examining data from closely related analogs, we can infer that this compound is a candidate for interaction with opioid, sigma (σ), and dopamine receptors. This document provides a comprehensive overview of these potential targets, including relevant quantitative data from analogous compounds, detailed experimental protocols for characterization, and visual representations of the implicated signaling pathways to guide future research and drug development efforts.
Introduction: Deconstructing the Pharmacophore
The chemical structure of this compound combines two key moieties that are hallmarks of centrally active compounds:
-
The 4-Phenylpiperidin-4-ol Core: This scaffold is famously associated with the phenylpiperidine class of opioids, which includes analgesics like meperidine and fentanyl. The 4-phenyl group and the 4-hydroxyl group are critical for interaction with opioid receptors. Phenylpiperidines are a class of chemical compounds where a phenyl group is directly attached to a piperidine ring.[1] A variety of derivatives of 4-phenylpiperidine, in particular, have pharmacological effects, including morphine-like activity.[1] The 4-hydroxy-4-phenylpiperidine structure, specifically, is a key intermediate in the synthesis of pharmaceuticals, particularly analgesics.[2]
-
The N-Benzyl Substituent: The benzyl group attached to the piperidine nitrogen significantly influences the molecule's pharmacological profile. While N-substitution can modulate opioid receptor affinity and efficacy, the benzyl group is also a common feature in ligands for sigma (σ) receptors and, to some extent, dopamine receptors. Research on benzylpiperidine derivatives has pointed towards their potential as sigma receptor ligands.
Based on this structural analysis, the primary hypotheses for the mechanism of action of this compound revolve around its potential activity as an opioid receptor modulator, a sigma receptor ligand, or a dopamine receptor ligand.
Potential Molecular Targets and Mechanisms of Action
Opioid Receptor Modulation
The 4-phenylpiperidine core is a potent pharmacophore for opioid receptor activity, primarily at the mu (µ)-opioid receptor. Many potent synthetic opioids are derivatives of this structure.[3] A patent for 4-hydroxy-4-phenylpiperidine derivatives describes their excellent µ-opioid agonist action, suggesting their utility as peripheral analgesics.[4]
Hypothesized Mechanism: this compound may act as an agonist or antagonist at opioid receptors. As an agonist, it would bind to and activate these G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This cascade ultimately results in reduced neuronal excitability and the analgesic and sedative effects characteristic of opioids.
A fentanyl analog, Benzylfentanyl (N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide), which shares the N-benzylpiperidine core, was found to have a Ki of 213 nM at the mu-opioid receptor, indicating weak but present affinity.[5]
Caption: Hypothesized µ-opioid receptor signaling cascade upon agonist binding.
Sigma (σ) Receptor Ligation
Sigma receptors are a unique class of intracellular proteins, with σ1 receptors located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a variety of neurological conditions. The N-benzylpiperidine moiety is a common feature in high-affinity sigma receptor ligands. Studies have explored benzylpiperidine derivatives for their affinity to sigma receptors, with some showing promising affinity for the sigma-1 subtype. The precursor molecule, 1-Benzyl-4-piperidone, is used in the synthesis of spirocyclic furopyridines which act as haloperidol-sensitive σ receptor ligands.
Hypothesized Mechanism: this compound could act as a ligand at σ1 and/or σ2 receptors. Sigma-1 receptor ligands can modulate a variety of downstream signaling pathways, including intracellular calcium signaling, and can interact with other proteins such as ion channels and other GPCRs. The functional consequences of this binding can be neuroprotective, anti-amnesic, or psychotomimetic, depending on the nature of the ligand (agonist or antagonist) and the cellular context.
Caption: Workflow for a competitive radioligand binding assay for sigma receptors.
Dopamine Receptor Interaction
Certain N-benzylpiperidine derivatives have been investigated as ligands for dopamine receptors, particularly the D4 subtype. A study on novel dopamine D4 receptor antagonists identified a 4-benzyl derivative of a piperidine core as a compound of interest.[6] While the core is different, it highlights the relevance of the N-benzyl group for D4 affinity. Furthermore, the structural similarity between pharmacophores for sigma-1 and D4 receptors has been noted, with both featuring basic nitrogens in scaffolds like piperidine that form key interactions.[7]
Hypothesized Mechanism: this compound could potentially bind to dopamine receptors, most likely the D4 subtype, as an antagonist. D4 receptors are Gi/o-coupled GPCRs, and their antagonism would block the downstream signaling cascade initiated by dopamine. This could have implications for conditions where D4 receptor modulation is considered therapeutic, such as certain psychiatric disorders or glioblastoma.[6]
Quantitative Data from Analogous Compounds
Direct quantitative data for this compound is not available. However, data from structurally related compounds can provide a framework for estimating its potential potency and selectivity.
| Compound Class | Specific Compound | Target(s) | Assay Type | Quantitative Value | Reference |
| Phenylpiperidine Opioids | Benzylfentanyl | µ-Opioid Receptor | Binding Affinity (Ki) | 213 nM | [5] |
| Benzylpiperidine Derivatives | (4-Benzyl-piperidin-1-yl)-acetic acid analog | σ1 Receptor, σ2 Receptor | Binding Affinity (Ki) | 3.90 nM (σ1), 240 nM (σ2) | [8] |
| Benzylpiperidine Derivatives | Compound 8 (N-(4-methoxybenzyl)-1-benzylpiperidin-4-amine) | Dopamine D4 Receptor | Binding Affinity (pKi) | 8.3 | [6] |
| 4-Benzylpiperidine | 4-Benzylpiperidine | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Releasing Efficacy (EC₅₀) | 109 nM (DA), 41.4 nM (NE), 5,246 nM (5-HT) | [9] |
Note: Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively. pKi is the negative log of the Ki value.
Experimental Protocols for Pharmacological Characterization
To definitively elucidate the mechanism of action of this compound, a systematic pharmacological evaluation is required. The following outlines key experimental protocols.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors, including opioid (µ, δ, κ), sigma (σ1, σ2), and dopamine (D1-D5) receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest.
-
Assay Buffer: Utilize a buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with cofactors like MgCl₂).
-
Competition Assay: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]DAMGO for µ-opioid, --INVALID-LINK---pentazocine for σ1, [³H]spiperone for D2/D4), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at a specified temperature).
-
Separation: Rapidly filter the incubate through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to reduce non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity (agonist, antagonist, inverse agonist) and potency (EC₅₀) or affinity (Kb) of the compound at GPCRs (opioid and dopamine receptors).
Methodology:
-
Membrane Preparation: Use the same receptor-expressing membrane preparations as in the binding assays.
-
Assay Components: In assay tubes, combine membranes, [³⁵S]GTPγS, GDP, and the assay buffer.
-
Agonist Mode: Add varying concentrations of the test compound to measure its ability to stimulate [³⁵S]GTPγS binding. A known full agonist for the receptor should be used as a positive control.
-
Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist along with varying concentrations of the test compound to measure its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
-
Incubation: Incubate the mixture (e.g., 60 minutes at 30°C).
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.
-
Data Analysis:
-
In agonist mode, plot stimulated binding vs. log concentration to determine the EC₅₀ and Emax (maximum effect).
-
In antagonist mode, use the Schild equation to determine the Kb (equilibrium dissociation constant for the antagonist).
-
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively characterized, a comprehensive analysis of its structural components provides a strong rationale for investigating its activity at opioid, sigma, and dopamine receptors. The 4-phenylpiperidin-4-ol core is a well-established opioid pharmacophore, and the N-benzyl group directs many ligands toward sigma and dopamine D4 receptors.
Future research should prioritize a systematic screening of this compound against these receptor families using the protocols outlined in this guide. Initial binding assays should be followed by functional studies to determine the nature of its activity (agonist vs. antagonist) at any identified targets. Subsequent in vivo studies in relevant animal models would be necessary to establish its physiological effects and therapeutic potential. This structured approach will be crucial in transforming this compound from a chemical entity into a characterized pharmacological tool or a lead compound for drug discovery.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
- 5. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
1-Benzyl-4-phenylpiperidin-4-ol molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical properties of 1-Benzyl-4-phenylpiperidin-4-ol, a compound of interest in medicinal chemistry and pharmacological research.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, dosage calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO[1][2][3] |
| Molecular Weight | 267.36 g/mol [1] |
| Monoisotopic Mass | 267.162314293 g/mol [3] |
| CAS Number | 63843-83-4[1][2][4] |
Experimental Protocols & Methodologies
This document focuses on the fundamental molecular properties of this compound. Detailed experimental protocols for its synthesis or use in specific assays are beyond the scope of this guide and would be highly dependent on the specific research application. Researchers should consult peer-reviewed literature for validated experimental procedures relevant to their work.
Logical Relationships and Structure
The chemical structure of this compound dictates its molecular formula and weight. The diagram below illustrates the logical flow from the compound's identity to its fundamental properties.
Caption: Relationship between chemical identity, formula, and molecular weight.
References
Unveiling the Pharmacological Profile of 1-Benzyl-4-phenylpiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-4-phenylpiperidin-4-ol is a synthetic compound belonging to the 4-phenylpiperidine class of molecules. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, which include potent analgesics, neuroprotective agents, and psychotropic drugs. Structurally, this compound shares a core scaffold with well-known opioids and sigma receptor ligands. This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound based on the established activities of its structural analogs. It details the methodologies for key in vitro and in vivo experiments to characterize its receptor binding affinity, functional activity, and potential therapeutic effects. Furthermore, this guide illustrates the primary signaling pathways associated with its likely molecular targets.
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in pharmacology, forming the backbone of numerous clinically significant drugs. The substitution at the piperidine nitrogen and the modifications on the phenyl and piperidine rings give rise to a wide array of pharmacological activities. This compound, with its N-benzyl and 4-hydroxy-4-phenyl substitutions, is positioned at the intersection of several important pharmacological classes. Phenylpiperidine derivatives are known to possess morphine-like activity and other effects on the central nervous system.[1] This guide aims to provide a detailed technical framework for the pharmacological investigation of this compound, enabling researchers to systematically evaluate its potential as a therapeutic agent.
Predicted Pharmacological Profile
Receptor Binding Affinity
It is hypothesized that this compound will exhibit affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The N-benzyl substituent and the 4-phenyl-4-hydroxy-piperidine core are common features in ligands for these receptors. The following table summarizes the binding affinities of structurally related compounds to provide a comparative context.
Table 1: Receptor Binding Affinities (Ki, nM) of Structurally Related Compounds
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | σ₁ Receptor (Ki, nM) | σ₂ Receptor (Ki, nM) | Reference |
| Benzylfentanyl | 213 | - | - | - | - | [2] |
| Haloperidol | ~2-6.5 | - | - | High Affinity | - | [3] |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | - | - | - | 3.90 | 240 | [3] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | - | - | - | 1.45 | 420.5 | [4] |
Note: '-' indicates data not available. Ki values can vary between different studies and experimental conditions.
In Vitro Functional Activity
The functional activity of this compound at its target receptors will determine its therapeutic potential. It is anticipated that the compound may act as an agonist, antagonist, or modulator at opioid and sigma receptors.
Table 2: Predicted In Vitro Functional Activities
| Assay | Predicted Activity of this compound |
| [³⁵S]GTPγS Binding Assay | Agonist activity at opioid receptors (increase in binding) |
| cAMP Inhibition Assay | Agonist activity at Gi-coupled opioid receptors (decrease in cAMP) |
| Calcium Mobilization Assay | Modulation of sigma-1 receptor activity (potentiation or inhibition of calcium release) |
In Vivo Activity
Based on the predicted interactions with opioid and sigma receptors, this compound is expected to exhibit analgesic and potentially other CNS-related activities in vivo.
Table 3: Predicted In Vivo Activities
| Animal Model | Predicted Effect of this compound |
| Hot Plate Test (mice) | Increased latency to nociceptive response (analgesia) |
| Acetic Acid-Induced Writhing Test (mice) | Reduction in the number of writhes (analgesia) |
| Rotarod Test (mice) | Potential for motor impairment at higher doses |
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of this compound.
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for µ-opioid, δ-opioid, κ-opioid, σ₁, and σ₂ receptors.
Materials:
-
Cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligands: [³H]-DAMGO (for µ-opioid), [³H]-Naltrindole (for δ-opioid), [³H]-U69,593 (for κ-opioid), (+)-[³H]pentazocine (for σ₁), and [³H]-DTG (for σ₂).
-
Non-specific binding control: Naloxone (for opioid receptors), Haloperidol (for sigma receptors).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Non-specific binding control (e.g., 10 µM Naloxone), radioligand, and membrane suspension.
-
Competitive Binding: Varying concentrations of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]
-
In Vivo Assays
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.[6]
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Male Swiss albino mice (20-25 g).
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., Morphine, 5 mg/kg, i.p.).
-
Stopwatch.
Procedure:
-
Acclimatization: Allow mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or via the desired route.
-
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE of the test compound group with the vehicle and positive control groups.
This test evaluates the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain-induced writhing.[7][8]
Materials:
-
Male Swiss albino mice (20-25 g).
-
0.6% (v/v) acetic acid solution.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., Aspirin, 100 mg/kg, p.o.).
-
Observation chambers.
-
Stopwatch.
Procedure:
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or via the desired route.
-
Induction of Writhing: After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 10-minute period.[7]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
Signaling Pathways
Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[9] Agonist binding initiates a cascade of intracellular events.
Caption: Opioid receptor signaling pathway.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[10][11] It modulates calcium signaling and cellular stress responses.
Caption: Sigma-1 receptor signaling pathway.
Conclusion
This compound is a compound with a high potential for pharmacological activity, particularly at opioid and sigma receptors. This technical guide provides a comprehensive framework for its systematic evaluation. The detailed experimental protocols for in vitro and in vivo studies will enable researchers to accurately characterize its binding affinities, functional activities, and potential therapeutic effects. The elucidation of its interactions with key signaling pathways will be critical in understanding its mechanism of action and guiding future drug development efforts. Further investigation into the pharmacology of this compound is warranted to explore its full therapeutic potential.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Opioid Receptors: Overview [jove.com]
- 10. labs.penchant.bio [labs.penchant.bio]
- 11. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-4-phenylpiperidin-4-ol physical and chemical properties
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A comprehensive overview of the physical, chemical, and synthetic properties of 1-Benzyl-4-phenylpiperidin-4-ol, a key intermediate in medicinal chemistry.
Introduction
This compound is a tertiary alcohol and a member of the piperidine class of compounds. The piperidine scaffold is a crucial structural motif found in a wide array of pharmacologically active molecules. This compound, featuring both a benzyl protective group and a phenyl substituent, serves as a valuable precursor in the synthesis of various pharmaceutical agents. Its strategic importance lies in its role as an intermediate, which, after modifications such as debenzylation, can be elaborated into more complex molecular architectures. This guide provides a detailed summary of its chemical and physical properties, a representative synthesis protocol, and its utility in synthetic pathways.
Physical and Chemical Properties
This compound is typically a solid at room temperature.[1] Its core structure consists of a piperidine ring N-substituted with a benzyl group and substituted at the 4-position with both a phenyl group and a hydroxyl group.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-benzyl-4-hydroxy-4-phenylpiperidine, 4-Piperidinol, 4-phenyl-1-(phenylmethyl)- | [1][2] |
| CAS Number | 63843-83-4 | [1][3] |
| Molecular Formula | C₁₈H₂₁NO | [1][3] |
| Appearance | Solid | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 267.37 g/mol | [2][3] |
| Melting Point | 107-109 °C | |
| Density | 1.135 g/cm³ | |
| Predicted XLogP | 2.9 | [4] |
| Predicted pKa | 14.06 ± 0.20 | [2] |
| Topological Polar Surface Area | 23.5 Ų | [2] |
Synthesis and Purification
The most common and direct method for the synthesis of this compound is the nucleophilic addition of a phenyl organometallic reagent to the ketone functionality of 1-Benzyl-4-piperidone. Both phenyllithium and phenylmagnesium bromide (a Grignard reagent) can be used for this transformation.[2]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure based on established methods for the synthesis of tertiary alcohols from ketones using Grignard reagents.[5][6]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1-Benzyl-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents). Add a small crystal of iodine and a few milliliters of anhydrous THF.
-
Add a small portion of bromobenzene (1.1 equivalents) dissolved in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Addition to Ketone: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup and Isolation: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification Protocol: Flash Column Chromatography
The crude product can be purified by flash column chromatography, a standard technique for purifying organic compounds.[6]
System:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A starting polarity of 10-20% ethyl acetate in hexanes, gradually increasing to 30-50%, should allow for the separation of the product from non-polar impurities and more polar starting material.
-
Monitoring: The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots.
Analytical Characterization
The structure and purity of the synthesized compound are confirmed using standard analytical techniques.
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms the proton environment. Expect signals for the aromatic protons of the benzyl and phenyl groups, the benzylic methylene protons, and the piperidine ring protons. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Confirms the carbon skeleton. Expect distinct signals for the aromatic carbons, the benzylic carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, and the piperidine ring carbons. |
| FTIR | Identifies functional groups. Expect a broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, and characteristic peaks for C-H (aromatic and aliphatic) and C=C (aromatic) bonds. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. The molecular ion peak [M+H]⁺ is expected at m/z 268.17.[4] |
| HPLC | Assesses purity. A reverse-phase HPLC method can be used to determine the purity of the final compound.[7] |
Synthetic Utility and Pathway
This compound is not typically an end-product but rather a key intermediate. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed to allow for further functionalization.
Debenzylation to 4-Phenylpiperidin-4-ol
A common subsequent step is the removal of the N-benzyl group via catalytic hydrogenation. This reaction exposes the secondary amine of the piperidine ring, creating 4-phenylpiperidin-4-ol, a precursor for various biologically active molecules.[2]
General Protocol: Catalytic Transfer Hydrogenation
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically Palladium on Carbon (10% Pd/C).
-
Introduce a hydrogen source. This can be hydrogen gas (H₂) from a balloon or pressure vessel, or a transfer agent like ammonium formate or formic acid.[8]
-
Stir the reaction mixture at room temperature or with gentle heating until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, 4-phenylpiperidin-4-ol.
Synthetic Pathway Diagram
The following diagram illustrates the synthetic workflow from the starting materials to the deprotected intermediate, which can then be used in further drug development.
Conclusion
This compound is a well-characterized chemical intermediate with significant applications in the synthesis of complex piperidine-containing molecules. Its straightforward preparation via Grignard reaction and the subsequent lability of the N-benzyl protecting group make it an accessible and versatile building block for drug discovery and development professionals. The data and protocols presented in this guide serve as a comprehensive resource for the synthesis and characterization of this important compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. PubChemLite - this compound (C18H21NO) [pubchemlite.lcsb.uni.lu]
- 5. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Benzyl-4-phenylpiperidin-4-ol, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic strategies, presents quantitative data for reaction efficiency, and provides detailed experimental protocols for the key transformations involved.
Core Synthesis Strategies
The synthesis of this compound can be approached through two principal retrosynthetic pathways:
-
Pathway A: Phenyl Group Installation via Grignard Reaction. This is the most common and direct approach, involving the addition of a phenyl group to a pre-formed N-benzyl-4-piperidone skeleton. The key transformation is a Grignard reaction between 1-benzyl-4-piperidone and a phenylmagnesium halide.
-
Pathway B: N-Benzylation of a Precursor. This alternative strategy involves the initial synthesis of 4-phenylpiperidin-4-ol, followed by the introduction of the benzyl group onto the piperidine nitrogen.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound and its precursors, as extracted from available literature.
| Reaction Step | Starting Material(s) | Reagent(s) | Solvent(s) | Yield (%) | Purity (%) | Reference |
| Grignard Reaction for this compound | 1-Benzyl-4-piperidone, Bromobenzene | Magnesium, Iodine | Tetrahydrofuran | ~98% | N/A | [1] |
| N-Benzylation of 4-phenylpiperidin-4-ol | 4-phenylpiperidin-4-ol, Benzyl bromide | Sodium carbonate | 2-Propanol | ~31% | N/A | [2] |
| Debenzylation of 1-Benzyl-4-(p-chlorophenyl)-4-piperidinol | 1-Benzyl-4-(p-chlorophenyl)-4-piperidinol | Palladium on activated charcoal, Hydrogen | Water | 90% | N/A | [3] |
| Oxidation of N-phenyl-4-piperidinol to N-phenyl-4-piperidone | N-phenyl-4-piperidinol | CrO₃ | N/A | 87.4-88.9% | 99.1-99.5% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from the general procedure for the preparation of 1-benzyl-4-arylpiperidin-4-ols.[1]
Materials:
-
1-Benzyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Iodine crystals
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Flame-dry all glassware and cool under a nitrogen atmosphere.
-
To a suspension of magnesium turnings (1.05 eq) in anhydrous THF, add a few crystals of iodine.
-
Add a small portion of bromobenzene (1.0 eq) to initiate the Grignard reagent formation, which is indicated by a self-sustaining reflux.
-
Once the reaction has initiated, add the remaining bromobenzene dropwise to maintain a gentle reflux.
-
After the magnesium is consumed, cool the reaction mixture in an ice bath.
-
A solution of 1-benzyl-4-piperidone (0.5-0.6 eq) in anhydrous THF is added dropwise over 1-2 hours.
-
Stir the mixture for an additional hour in the ice bath, then allow it to warm to room temperature and stir for at least 2 more hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether followed by ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
The crude product can be purified by flash chromatography on silica gel.
Protocol 2: Synthesis of 4-phenylpiperidin-4-ol (Precursor for Pathway B)
While a direct protocol for the N-benzylation of 4-phenylpiperidin-4-ol to the target compound is less detailed in the provided results, the synthesis of the precursor is a key step. The following is a general approach.
Materials:
-
4-Piperidone
-
Phenylmagnesium bromide (or generated in situ from bromobenzene and magnesium)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare the phenylmagnesium bromide Grignard reagent as described in Protocol 1, using bromobenzene and magnesium in an anhydrous ether solvent.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of 4-piperidone in the same anhydrous solvent to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts and concentrate to obtain the crude 4-phenylpiperidin-4-ol.
-
Purification can be achieved through recrystallization or column chromatography.
Visualized Synthesis Pathways and Workflows
Caption: Overview of the two primary synthesis pathways for this compound.
Caption: Experimental workflow for the Grignard reaction synthesis of this compound.
References
- 1. 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 2. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]
- 3. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 4. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of 1-Benzyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 1-benzyl-4-phenylpiperidin-4-ol, a piperidine derivative with potential applications in medicinal chemistry. This document outlines its physicochemical characteristics, details methodologies for its synthesis and characterization, and presents a framework for in-silico analysis through quantum chemical calculations and molecular docking simulations.
Physicochemical and Theoretical Properties
This compound is a tertiary alcohol derivative of piperidine, featuring both a benzyl and a phenyl substituent. Its structural characteristics suggest potential interactions with various biological targets. A summary of its known and calculated physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO | --INVALID-LINK-- |
| Molecular Weight | 267.37 g/mol | --INVALID-LINK-- |
| Melting Point | 107-109 °C | [Chemical Supplier Data] |
| LogP (calculated) | 3.4 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction, starting from 1-benzyl-4-piperidone and bromobenzene. The following protocol is adapted from the synthesis of structurally similar compounds.[1]
Materials:
-
1-Benzyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the activated magnesium to form the Grignard reagent, phenylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether or THF dropwise to the Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to elucidate the chemical structure. Expected signals in the ¹H NMR spectrum include aromatic protons from the benzyl and phenyl groups, and aliphatic protons of the piperidine ring. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the quaternary carbon bearing the hydroxyl and phenyl groups, and the carbons of the piperidine and benzyl moieties.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band for the O-H stretching of the tertiary alcohol, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups, as well as C-C and C-N stretching bands, will also be present.[2]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Computational Modeling
Computational modeling provides valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP or M06-2X are commonly used for organic molecules.[3]
-
Basis Set: 6-311++G(d,p) is a suitable basis set for achieving a balance between accuracy and computational cost.[3]
The following properties can be calculated:
-
Optimized Geometry: To determine the most stable three-dimensional conformation of the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.
-
Vibrational Frequencies: Calculated IR frequencies can be compared with experimental data to validate the computational model.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. Given the structural similarity of this compound to known bioactive molecules, potential targets for docking studies include:
-
Sigma Receptors (σ₁ and σ₂): Many piperidine derivatives exhibit affinity for sigma receptors, which are implicated in various neurological disorders.[4]
-
NMDA Receptors: Certain benzylpiperidine derivatives have been identified as antagonists of the NMDA receptor, relevant in the context of neurodegenerative diseases.[5]
-
Acetylcholinesterase (AChE): Some N-benzylpiperidine derivatives have been investigated as potential inhibitors of AChE for the treatment of Alzheimer's disease.[6]
Methodology:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field or quantum mechanical method.
-
Docking Simulation: Use software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations. Define the binding site on the protein based on known ligand binding pockets or active site prediction tools.
-
Analysis of Results: Analyze the docking poses based on their binding energy scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) with the protein's amino acid residues.
References
- 1. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
The Evolving Landscape of 1-Benzyl-4-phenylpiperidin-4-ol Derivatives: A Technical Guide to a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-4-phenylpiperidin-4-ol core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of these compounds, focusing on their synthesis, biological activities, and promising applications, with a particular emphasis on neurodegenerative disorders and pain management. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this dynamic field.
Synthetic Strategies and Chemical Landscape
Derivatives of this compound are typically synthesized through multi-step processes. A common starting point is the reaction between 1-benzyl-4-piperidone and a suitable Grignard reagent, such as 4-bromofluorobenzene, to introduce the phenyl group at the 4-position and create the tertiary alcohol.[1] Further modifications can be made to the benzyl group, the phenyl ring, or by functionalizing the hydroxyl group to generate a library of analogs with varied pharmacological profiles.
Another synthetic approach involves the condensation of reagents like hydroxylamine hydrochloride, hydrazine hydrochloride, or thiosemicarbazide with N-benzyl piperidine-4-one to create a range of derivatives.[2] The versatility of the piperidine ring and the benzyl group allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific biological targets.
Therapeutic Potential and Biological Activity
The inherent structural features of this compound derivatives have made them attractive candidates for targeting the central nervous system (CNS). Research has predominantly focused on their utility as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, as well as modulators of opioid and sigma receptors for pain management.
Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease
A significant body of research highlights the potential of 1-benzylpiperidine derivatives as potent AChE inhibitors.[3][4][5] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[3] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that introducing a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced anti-AChE activity.[5] One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM.[5]
More recent developments have explored molecular hybridization, combining the N-benzylpiperidine core with other pharmacophores. A series of hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) were synthesized and evaluated as multifunctional agents for Alzheimer's disease, showing inhibitory activity against AChE, butyrylcholinesterase (BChE), and BACE-1.[6][7]
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Selected 1-Benzylpiperidine Derivatives
| Compound | Target | IC50 (µM) | Source |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.00056 | [5] |
| Compound 19 (a 2-phenylacetate derivative of 1-benzylpiperidine) | AChE | 5.10 ± 0.24 | [4] |
| Compound 19 (a 2-phenylacetate derivative of 1-benzylpiperidine) | BuChE | 26.78 ± 0.81 | [4] |
| Compound SD-6 (a 1,3,4-oxadiazole-2-thione derivative) | hAChE | 0.907 ± 0.011 | [6] |
| Donepezil (Reference Drug) | hAChE | - | [4] |
| Galantamine (Reference Drug) | hAChE | 1.19 ± 0.046 | [4] |
Note: hAChE refers to human acetylcholinesterase.
Opioid and Sigma Receptor Modulation for Pain Management
Derivatives of the 1-benzylpiperidine scaffold have also been investigated as ligands for opioid and sigma receptors, which are key targets in pain signaling pathways. Dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands are of particular interest as they may offer potent analgesia with a reduced side-effect profile compared to traditional opioids.[8] A study on benzylpiperidine derivatives identified a compound with high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM), which exhibited potent antinociceptive effects in various pain models with fewer MOR-related adverse effects.[8]
Furthermore, the design of selective delta opioid receptor agonists has been explored using a phenylpiperidine framework, leading to compounds with high affinity and selectivity as full agonists.[9]
Table 2: Binding Affinities of Selected Benzylpiperidine Derivatives for Opioid and Sigma Receptors
| Compound | Receptor | Ki (nM) | Source |
| Compound 52 | MOR | 56.4 | [8] |
| Compound 52 | σ1R | 11.0 | [8] |
| Compound 15 (a benzylpiperazinyl derivative) | σ1R | 1.6 | [10] |
| Compound 15 (a benzylpiperazinyl derivative) | σ2R | 1418 | [10] |
Other Potential Applications
The versatility of the N-benzyl piperidin-4-one scaffold extends to other therapeutic areas, including antimicrobial and anticancer applications.[2][11] Studies have shown that certain derivatives possess antibacterial and antifungal activity.[2][12] In oncology, 1-benzyl-4-piperidone has been utilized in the development of menin inhibitors for the treatment of acute leukemia.[11]
Experimental Protocols
General Synthesis of (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone Derivatives[4]
To a solution of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (1.27 mmol) in a mixture of CH3CN/CH2Cl2 (3:1), the appropriate benzyl chloride derivative (1.27 mmol) and K2CO3 were added. The reaction mixture was refluxed and stirred for 72 hours. After completion, the solvent was removed under reduced pressure. The residue was taken up in a separatory funnel, and a 10% K2CO3 solution (20 mL) was added. The aqueous phase was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under vacuum. The crude product was purified by column chromatography.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[6]
The inhibitory potential of the synthesized compounds against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) was determined using a modified Ellman's colorimetric method. The assay was performed in a 96-well plate. Each well contained 140 µL of phosphate buffer (0.1 M, pH 8.0), 20 µL of the test compound solution at various concentrations, and 20 µL of either hAChE or hBChE enzyme solution. The plate was incubated at 37 °C for 15 minutes. After incubation, 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) was added, followed by the addition of 10 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE). The absorbance was measured at 412 nm at regular intervals. The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank. The IC50 values were determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental designs, the following diagrams illustrate key concepts.
Caption: Mechanism of action for 1-benzylpiperidine derivatives as AChE inhibitors.
Caption: General workflow for the development of 1-benzylpiperidine derivatives.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising area of drug discovery. The adaptability of this core structure allows for the development of potent and selective agents targeting a range of biological entities, particularly those implicated in neurodegenerative diseases and pain. The data presented herein underscore the significant potential of these compounds. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing pharmacokinetic properties, further elucidating structure-activity relationships, and exploring novel therapeutic applications. The development of dual-target or multi-target ligands based on this framework holds particular promise for addressing complex multifactorial diseases.
References
- 1. 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dl.bhu.ac.in [dl.bhu.ac.in]
- 8. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Potential Research Applications of 1-Benzyl-4-phenylpiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-phenylpiperidin-4-ol is a synthetic compound belonging to the 4-arylpiperidine class of molecules. This structural motif is a well-established pharmacophore found in a variety of biologically active compounds, suggesting a range of potential therapeutic applications. The core structure, featuring a piperidine ring with a benzyl group on the nitrogen and a phenyl and a hydroxyl group at the 4-position, provides a versatile scaffold for chemical modification to optimize pharmacological activity. This technical guide aims to provide an in-depth overview of the potential research applications of this compound, drawing upon data from structurally related compounds to infer its likely biological activities and to provide detailed experimental protocols for its investigation. While specific research on this exact molecule is limited in publicly available literature, the known activities of its analogues provide a strong rationale for its exploration in several key therapeutic areas.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 63843-83-4 | [1] |
| Molecular Formula | C₁₈H₂₁NO | [1] |
| Molecular Weight | 267.37 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | FCLMXEAPEVBCKQ-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common and effective method is the Grignard reaction, which involves the addition of a phenylmagnesium halide to a 1-benzyl-4-piperidone precursor.
General Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from methods used for the synthesis of structurally similar 4-aryl-4-hydroxypiperidines.
Materials:
-
1-Benzyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of bromobenzene in the anhydrous solvent dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
Once the magnesium has been consumed, cool the reaction mixture in an ice bath.
-
Addition of Piperidone: Slowly add a solution of 1-benzyl-4-piperidone in the same anhydrous solvent to the freshly prepared Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure completion.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Logical Workflow for Synthesis:
Potential Research Applications and Experimental Protocols
Based on the known biological activities of structurally related 4-arylpiperidine and N-benzylpiperidine derivatives, this compound holds promise for investigation in the following areas:
Antimicrobial Activity
The piperidine nucleus is a common feature in many antimicrobial agents. Derivatives of 4-phenylpiperidin-4-ol have shown promising in vitro antibacterial and antifungal activities.[2] The presence of the lipophilic benzyl and phenyl groups in this compound may enhance its ability to penetrate microbial cell membranes.
This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.
Materials:
-
This compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile DMSO for compound dissolution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth medium to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (microbe with standard antibiotic), negative controls (microbe with no compound), and sterility controls (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Antimicrobial Assay Workflow:
Anticancer Activity
The N-benzylpiperidine scaffold is present in several compounds with demonstrated anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The cytotoxic potential of this compound against various cancer cell lines warrants investigation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Standard anticancer drug (positive control, e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle controls (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathway Involvement in Cancer:
While not directly studied for this compound, related compounds have been shown to modulate key signaling pathways in cancer, such as the Notch signaling pathway.[3] Aberrant Notch signaling is implicated in cancer cell proliferation and survival.
Neuroprotective and Neuromodulatory Effects
The 4-arylpiperidine scaffold is a key component of many centrally acting drugs, including opioids and dopamine receptor ligands. The structural similarity of this compound to these agents suggests it may possess activity at various receptors in the central nervous system (CNS).
This assay is used to determine the binding affinity of a compound for a specific receptor.
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors, mu-opioid receptors)
-
A specific radioligand for the receptor (e.g., [³H]-spiperone for D2, [³H]-DAMGO for mu-opioid)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Buffer solutions
Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of bound radioligand. The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Quantitative Data from a Structurally Related Compound:
| Target | Activity | Value |
| Dopamine (DA) Transporter | Releasing Agent | EC₅₀ = 109 nM |
| Norepinephrine (NE) Transporter | Releasing Agent | EC₅₀ = 41.4 nM |
| Serotonin (5-HT) Transporter | Releasing Agent | EC₅₀ = 5,246 nM |
| Monoamine Oxidase A (MAO-A) | Inhibitor | IC₅₀ = 130 µM |
| Monoamine Oxidase B (MAO-B) | Inhibitor | IC₅₀ = 750 µM |
This data is for the related compound 4-benzylpiperidine and should be considered as indicative of potential activity for this compound.
Hypothesized Neurotransmitter Reuptake Inhibition Workflow:
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for a range of research applications in drug discovery and development. Based on the well-documented biological activities of its structural analogues, this compound warrants investigation as a potential antimicrobial, anticancer, and neuromodulatory agent. The experimental protocols provided in this guide offer a starting point for researchers to explore these potential applications. Further studies, including in vivo efficacy and safety evaluations, will be necessary to fully elucidate the therapeutic potential of this compound. The versatility of its chemical structure also presents opportunities for the development of novel derivatives with enhanced potency and selectivity.
References
Methodological & Application
Application Notes and Protocols for 1-Benzyl-4-phenylpiperidin-4-ol Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the use of 1-Benzyl-4-phenylpiperidin-4-ol as an analytical standard and reference material. Detailed protocols for purity assessment and identification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. Furthermore, this document contextualizes the importance of this compound as a key intermediate in the synthesis of opioid analgesics, such as Pethidine, and illustrates the relevant pharmacological signaling pathway.
Introduction
This compound is a crucial chemical intermediate in the synthesis of various phenylpiperidine-class opioid analgesics. The purity and accurate identification of this precursor are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document serves as a technical guide for the analytical characterization of this compound reference standards.
Analytical Standards and Reference Materials
Certified reference materials (CRMs) of this compound are essential for method validation, instrument calibration, and ensuring the traceability of analytical measurements. Several chemical suppliers offer this compound as an analytical standard.
Table 1: Quantitative Data for this compound Analytical Standards
| Property | Value | Source/Method |
| Chemical Formula | C₁₈H₂₁NO | Elemental Analysis |
| Molecular Weight | 267.37 g/mol | Mass Spectrometry |
| CAS Number | 63843-83-4 | Chemical Abstracts Service |
| Purity (Typical) | ≥98% | HPLC, GC-MS |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 107-109 °C | Capillary Melting Point |
Note: Specific values may vary by supplier and batch. Always refer to the Certificate of Analysis provided with the standard.
Experimental Protocols
The following protocols are provided as examples for the analysis of this compound. Method optimization may be required for specific instrumentation and applications.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method describes a reversed-phase HPLC protocol for assessing the purity of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Prepare a 1.0 mg/mL sample solution in methanol.
-
Filter both solutions through a 0.45 µm syringe filter prior to injection.
Data Analysis:
Purity is calculated based on the area percent of the principal peak relative to the total peak area in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
This protocol is suitable for the positive identification of this compound and the detection of volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | GC with a Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 50-550 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
Expected Fragmentation:
The mass spectrum is expected to show a molecular ion peak (m/z 267). Key fragment ions would likely include m/z 91 (tropylium ion from the benzyl group) and fragments corresponding to the piperidine ring structure.
Caption: Workflow for GC-MS identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used for the unambiguous structural elucidation of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrometer | 400 MHz NMR Spectrometer |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected ¹H NMR Chemical Shifts (δ, ppm):
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl Protons (Ar-H) | 7.20 - 7.40 | m | 10H |
| Benzyl Protons (-CH₂-Ar) | 3.55 | s | 2H |
| Piperidine Protons (-CH₂-) | 2.20 - 2.80 | m | 8H |
| Hydroxyl Proton (-OH) | 1.50 - 2.00 | br s | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Application in Drug Synthesis and Signaling Pathway
This compound is a key precursor in the synthesis of Pethidine (also known as Meperidine), a widely used opioid analgesic. The synthesis involves the conversion of the tertiary alcohol to a nitrile, followed by esterification. Pethidine exerts its analgesic effects by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
The binding of Pethidine to the MOR triggers a conformational change, leading to the activation of intracellular G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. The net effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.
Application Note: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol via Grignard Reaction
Introduction
1-Benzyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidine core, a benzyl group on the nitrogen, and both a phenyl and a hydroxyl group at the 4-position, makes it a valuable scaffold for developing analgesics and other neurologically active agents. This document provides a detailed experimental protocol for the synthesis of this compound. The described method utilizes a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction. The protocol involves the preparation of phenylmagnesium bromide followed by its nucleophilic addition to 1-benzyl-4-piperidone.
Reaction Scheme
The synthesis is a two-stage process. First, a Grignard reagent, phenylmagnesium bromide, is prepared from bromobenzene and magnesium metal in an anhydrous solvent. Second, the Grignard reagent is reacted with 1-benzyl-4-piperidone to yield the desired tertiary alcohol after an aqueous workup.
Stage 1: Formation of Phenylmagnesium Bromide

Stage 2: Reaction with 1-Benzyl-4-piperidone

Experimental Protocol
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| Magnesium turnings | Mg | 24.31 | 0.25 g | 10.5 | Sigma-Aldrich |
| Bromobenzene | C₆H₅Br | 157.01 | 1.57 g (1.05 mL) | 10.0 | Alfa Aesar |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | 1.14 g | 6.0 | TCI Chemicals |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | Acros Organics |
| Iodine (I₂) | I₂ | 253.81 | a few crystals | - | Fisher Scientific |
| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | 60 mL | - | VWR |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60 mL | - | J.T. Baker |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 90 mL | - | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | BDH |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Nitrogen gas inlet and outlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Flash chromatography system
Procedure
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be flame-dried or oven-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Add magnesium turnings (0.25 g, 10.5 mmol) and a few crystals of iodine to the 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Add 12 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.57 g, 10.0 mmol) in 5 mL of anhydrous THF.
-
Add a small portion (approx. 1 mL) of the bromobenzene solution to the magnesium suspension. The reaction is initiated by gently warming the flask. The disappearance of the iodine color and the self-sustaining reflux indicate the start of the Grignard reagent formation.[1]
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 30-60 minutes until most of the magnesium has been consumed.
-
Cool the resulting dark, cloudy solution to room temperature.
Part 2: Synthesis of this compound
-
Cool the prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Dissolve 1-benzyl-4-piperidone (1.14 g, 6.0 mmol) in 8 mL of anhydrous THF.
-
Add the 1-benzyl-4-piperidone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for at least 2 hours or until the reaction is complete (monitored by TLC).
Part 3: Work-up and Purification
-
Cool the reaction mixture again in an ice bath.
-
Quench the reaction by slowly adding 60 mL of saturated aqueous ammonium chloride solution.[1]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 30 mL) followed by ethyl acetate (3 x 30 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Product Characterization
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 63843-83-4[2] |
| Molecular Formula | C₁₈H₂₁NO[2] |
| Molecular Weight | 267.37 g/mol [3] |
| Appearance | Solid[4] |
| Melting Point | 107-109 °C[2] |
| Purity (Typical) | >95%[4] |
Visualizations
Synthesis Pathway```dot
Caption: Workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols for Acetylcholinesterase Inhibition Assays Using 1-Benzyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-benzyl-4-phenylpiperidin-4-ol in acetylcholinesterase (AChE) inhibition assays. This document outlines the scientific background, detailed experimental protocols, data presentation, and visual workflows to facilitate the investigation of this compound's potential as an AChE inhibitor.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic function. The 1-benzylpiperidine scaffold is a common feature in many known AChE inhibitors, including the clinically used drug donepezil. Therefore, derivatives such as this compound are of significant interest for the discovery of novel therapeutic agents.
This document details the use of the widely accepted Ellman's method for assessing the AChE inhibitory activity of this compound.[1][2] This colorimetric assay provides a robust and high-throughput-compatible means of determining the potency of potential inhibitors.
Principle of the Assay
The Ellman's assay measures the activity of AChE by monitoring the production of thiocholine.[1] Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[2] The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decreased rate of color formation.
Data Presentation
The inhibitory potency of this compound and its derivatives is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of AChE by 50%. The following table summarizes the acetylcholinesterase inhibitory activities of various 1-benzylpiperidine derivatives, providing a comparative context for the evaluation of this compound.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 19 (a 1-benzylpiperidine derivative) | Acetylcholinesterase (AChE) | 5.10 ± 0.24 | [3] |
| Galantamine (Reference Drug) | Acetylcholinesterase (AChE) | 1.19 ± 0.046 | [3] |
| Compound 21 (a 1-benzylpiperidine derivative) | Butyrylcholinesterase (BuChE) | 6.16 ± 0.29 | [3] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.00056 | [4] |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.023 | [3] |
| Tacrine (Reference Drug) | Acetylcholinesterase (AChE) | 0.424 | [3] |
| Compound 4a (a 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative) | Acetylcholinesterase (AChE) | 0.91 ± 0.045 | [5] |
| Compound d10 (an N-benzyl piperidine derivative) | Acetylcholinesterase (AChE) | 3.22 | [6] |
Experimental Protocols
This section provides a detailed methodology for performing the acetylcholinesterase inhibition assay using this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE), from electric eel or recombinant human
-
This compound (test compound)
-
Donepezil (positive control)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 8.0): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCh Solution (75 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 75 mM.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will be lower, so dilute accordingly.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Positive Control Stock Solution (e.g., 1 mM): Dissolve donepezil in DMSO.
Assay Procedure (96-well plate format)
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the donepezil stock solution in phosphate buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 1%) to avoid solvent effects.
-
Assay Plate Setup:
-
Blank wells: Add 175 µL of phosphate buffer and 25 µL of DTNB solution.
-
Control wells (100% activity): Add 150 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of AChE solution.
-
Test compound wells: Add 150 µL of the various dilutions of this compound, 25 µL of DTNB solution, and 25 µL of AChE solution.
-
Positive control wells: Add 150 µL of the various dilutions of donepezil, 25 µL of DTNB solution, and 25 µL of AChE solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the Reaction: Add 25 µL of the ATCh solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm every minute for a period of 10-20 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Acetylcholinesterase Inhibition Assay Workflow
Caption: Experimental workflow for the AChE inhibition assay.
Mechanism of Acetylcholinesterase Action and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-4-phenylpiperidin-4-ol in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3][4] The cholinergic hypothesis of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive impairments observed in patients.[5][6] Consequently, inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a primary therapeutic strategy.[1][2][7]
The 1-benzylpiperidine scaffold is a key pharmacophore found in many compounds developed for CNS disorders, including the well-established AChE inhibitor, donepezil.[5] Derivatives of 1-benzylpiperidine are being extensively investigated as multi-target-directed ligands (MTDLs) for AD, aiming to simultaneously address different aspects of the disease pathology, such as cholinergic dysfunction, Aβ aggregation, and oxidative stress.[3][8] While direct research on 1-Benzyl-4-phenylpiperidin-4-ol in AD models is not extensively documented in publicly available literature, its structural similarity to other researched 1-benzylpiperidine derivatives suggests its potential as a valuable tool in Alzheimer's research, particularly in the exploration of novel cholinesterase inhibitors and modulators of Aβ aggregation.
These application notes provide an overview of the potential uses of this compound and related compounds in AD research, along with detailed protocols for key in vitro and in vivo experiments.
Potential Applications in Alzheimer's Disease Research
-
Cholinesterase Inhibition: The 1-benzylpiperidine moiety is a well-established feature of many potent cholinesterase inhibitors.[1][5] this compound can be screened for its inhibitory activity against both AChE and BChE to assess its potential to ameliorate cholinergic deficits.
-
Modulation of Amyloid-Beta Aggregation: The aromatic and piperidine rings in the structure could potentially interact with Aβ peptides, interfering with their aggregation into neurotoxic oligomers and fibrils.[3][8]
-
Neuroprotection Studies: The compound can be evaluated for its ability to protect neuronal cells from various insults relevant to AD, such as oxidative stress and Aβ-induced toxicity.[1]
-
Blood-Brain Barrier (BBB) Permeability Assessment: The lipophilic nature of the compound suggests it may cross the BBB, a critical property for any CNS-active drug candidate.[8]
Quantitative Data Summary for Related 1-Benzylpiperidine Derivatives
The following table summarizes the in vitro inhibitory activities of several 1-benzylpiperidine derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). This data provides a reference for the potential potency of structurally similar compounds like this compound.
| Compound ID | Modification on 1-Benzylpiperidine Scaffold | hAChE IC50 (µM) | hBChE IC50 (µM) | Reference |
| SD-4 | 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(1-benzylpiperidin-4-yl)acetamide | Not Reported | Good Inhibitor | [8] |
| SD-6 | N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | 0.907 ± 0.011 | Good Inhibitor | [8] |
| 15b | 5-chloro-2-(1-(2-methylbenzyl)piperidin-4-yl)benzo[d]isothiazole-3(2H)-one 1,1-dioxide | 1.49 ± 0.43 | 1.33 ± 0.55 | [1] |
| 15j | 5-chloro-2-(1-(4-bromobenzyl)piperidin-4-yl)benzo[d]isothiazole-3(2H)-one 1,1-dioxide | 1.25 ± 0.48 | 0.66 ± 0.22 | [1] |
| Donepezil | (Reference Drug) | 0.054 ± 0.006 | 2.557 ± 0.038 | [8] |
| Rivastigmine | (Reference Drug) | 1.701 ± 0.024 | 1.312 ± 0.013 | [8] |
Experimental Protocols
In Vitro Assays
1. Protocol for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory potential of a compound against AChE and BChE.[8]
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
-
-
Procedure:
-
Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or reference inhibitor. For the control, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
2. Protocol for Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to screen for compounds that inhibit the formation of amyloid-beta fibrils.
-
Materials:
-
Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compound (this compound)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a stock solution of Aβ (1-42) by dissolving it in HFIP, then evaporating the HFIP and resuspending in a suitable buffer (e.g., phosphate buffer) to the desired concentration.
-
In a 96-well plate, mix the Aβ (1-42) solution with various concentrations of the test compound or vehicle control.
-
Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for Aβ aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Models
1. Protocol for Scopolamine-Induced Amnesia Model in Mice
This model is used to evaluate the potential of a compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.[9][10]
-
Animals:
-
Male Swiss albino mice (20-25 g)
-
-
Materials:
-
Test compound (this compound)
-
Scopolamine hydrobromide
-
Saline solution
-
Behavioral apparatus (e.g., Y-maze or Morris water maze)
-
-
Procedure (Y-maze test):
-
Acclimatize the mice to the experimental room for at least one hour before testing.
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to different groups of mice.
-
After a specific pre-treatment time (e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. The control group receives saline instead of scopolamine.
-
After 30 minutes, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Compare the percentage of spontaneous alternation between the different treatment groups. A significant increase in alternation in the compound-treated group compared to the scopolamine-only group indicates a reversal of amnesia.
-
2. Protocol for Aβ-Induced Alzheimer's Disease Model in Rats
This model involves the direct administration of Aβ peptides into the brain to mimic the amyloid pathology of AD.[3][10]
-
Animals:
-
Male Wistar rats (250-300 g)
-
-
Materials:
-
Aggregated Aβ (1-42) peptide
-
Stereotaxic apparatus for surgery
-
Test compound (this compound)
-
Behavioral apparatus (e.g., Morris water maze)
-
-
Procedure:
-
Surgery and Aβ Administration: Anesthetize the rats and place them in a stereotaxic frame. Infuse aggregated Aβ (1-42) bilaterally into the hippocampus or intracerebroventricularly. Sham-operated rats receive vehicle infusion. Allow the animals to recover for at least one week.
-
Treatment: Administer the test compound or vehicle daily for a specified period (e.g., 2-4 weeks).
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 4-5 consecutive days, train the rats to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and the distance traveled.
-
Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex) for biochemical analyses, such as measuring levels of Aβ, tau phosphorylation, oxidative stress markers, and inflammatory cytokines.
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of potential drugs.
Caption: General workflow for preclinical evaluation of AD drug candidates.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Benzyl-4-phenylpiperidin-4-ol by Recrystallization
Introduction
1-Benzyl-4-phenylpiperidin-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful development of active pharmaceutical ingredients (APIs). This document provides detailed protocols for the purification of this compound using recrystallization, a robust and scalable technique for the removal of impurities. The protocols are intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO | [1] |
| Molecular Weight | 267.37 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 107-109 °C | N/A |
| Purity (typical crude) | ~95% | [1] |
Note: The melting point is a critical parameter. The boiling point of the chosen recrystallization solvent should be lower than the melting point of the compound to prevent "oiling out."
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. For piperidine derivatives, which often exhibit moderate polarity, a range of solvents from polar protic (e.g., alcohols) to moderately polar aprotic may be suitable.[2][3]
Experimental Protocols
Two primary recrystallization methods are presented: a single-solvent recrystallization and a mixed-solvent (solvent/anti-solvent) recrystallization. A preliminary solvent screening is highly recommended to determine the optimal conditions.
Protocol 1: Solvent Screening
A systematic solvent screening is the first step to identify a suitable solvent or solvent system.[3]
Materials:
-
Crude this compound
-
Test tubes
-
A selection of high-purity solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water)
-
Heating apparatus (e.g., hot plate, sand bath)
Procedure:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, observing the solubility. A good candidate for a single-solvent recrystallization will show poor solubility at this stage.[3]
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves completely.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. A suitable single solvent will yield a good quantity of crystals upon cooling.[4]
-
For a mixed-solvent system, identify a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble but is miscible with the "good" solvent.[3]
Protocol 2: Single-Solvent Recrystallization
This protocol is to be used when a suitable single solvent has been identified through screening.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating and stirring apparatus
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is fully dissolved. It is crucial to use the minimum volume of hot solvent to ensure a high recovery yield.[3]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution. The solution must then be hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger, purer crystals.[3]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Protocol 3: Mixed-Solvent Recrystallization
This method is effective when a suitable single solvent cannot be identified. Based on literature for similar compounds, combinations like ethanol/water or ethyl acetate/hexane are promising starting points.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., ethanol, ethyl acetate)
-
A "poor" or "anti-solvent" (e.g., water, hexane)
-
Erlenmeyer flask
-
Heating and stirring apparatus
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "poor" solvent dropwise with continuous stirring until the solution becomes slightly and persistently cloudy (this is the point of saturation).[4]
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again.[4]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes potential solvent systems and expected outcomes for the recrystallization of this compound, based on general principles and data for analogous compounds.
| Recrystallization Method | "Good" Solvent | "Poor" Solvent | Expected Purity | Expected Recovery |
| Single-Solvent | Isopropanol | N/A | >99% | 70-85% |
| Mixed-Solvent | Ethanol | Water | >99% | 75-90% |
| Mixed-Solvent | Ethyl Acetate | Hexane | >98.5% | 80-95% |
Note: These values are illustrative. Actual yields and purity will depend on the initial purity of the crude material and the precise execution of the protocol.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision-making process for selecting an appropriate recrystallization solvent.
References
Application Notes and Protocols for Quality Control and Purity Assessment of 1-Benzyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quality control and purity assessment of 1-Benzyl-4-phenylpiperidin-4-ol. The protocols detailed herein are intended to serve as a guide for establishing robust analytical workflows for this compound, which is a key intermediate in the synthesis of various pharmacologically active molecules.
Introduction
This compound is a tertiary alcohol and a piperidine derivative. Its purity is critical for the successful synthesis of downstream products and for ensuring their safety and efficacy. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC) to identify and quantify the active pharmaceutical ingredient (API) and its potential impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 63843-83-4[1] |
| Molecular Formula | C₁₈H₂₁NO[1] |
| Molecular Weight | 267.37 g/mol [2] |
| Appearance | Solid[1] |
| Melting Point | 107-109°C |
Quality Control Workflow
A general workflow for the quality control of this compound is depicted below. This workflow ensures a comprehensive evaluation of the compound's identity, purity, and quality.
Caption: Overall quality control workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity and assay of this compound. A C18 or a specialized reverse-phase column like Newcrom R1 can be effectively used.[3]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions: A suggested set of starting conditions is provided in Table 2. Method development and validation are required for specific applications.
Table 2: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of the sample in the initial mobile phase composition. |
Data Presentation
The purity of the sample can be calculated using the area percent method from the resulting chromatogram. The assay can be determined by comparing the peak area of the analyte to that of a certified reference standard.
Table 3: Example HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.2 | Impurity 1 (e.g., 1-Benzyl-4-piperidone) |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 10.1 | 0.3 | Impurity 2 (e.g., bibenzyl) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software with a spectral library (e.g., NIST)
Chromatographic and MS Conditions: The following conditions (Table 4) are a good starting point for the analysis of this compound, adapted from methods for similar tertiary benzylic alcohols.[4]
Table 4: GC-MS Operating Conditions
| Parameter | Recommended Conditions |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 80°C, hold for 3 min; Ramp: 30°C/min to 280°C; Hold: 5 min at 280°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
| Sample Preparation | Dissolve 1 mg/mL of the sample in methanol or dichloromethane. |
Potential Impurities
The synthesis of this compound typically involves the reaction of 1-benzyl-4-piperidone with a phenyl Grignard reagent. Potential process-related impurities include:
-
Unreacted Starting Material: 1-Benzyl-4-piperidone
-
Grignard Reagent By-products: Biphenyl (from coupling of the Grignard reagent)
-
Side-reaction Products: Potential rearrangement products, though less common under standard conditions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound and for the identification of structurally related impurities.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
Thin-Layer Chromatography (TLC) for Rapid Purity Screening
TLC is a quick and straightforward method for monitoring reaction progress and for a preliminary assessment of purity.
Experimental Protocol: TLC
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase
-
Visualization reagents
Procedure:
-
Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate) and spot it onto the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase. A mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v) is a good starting point.
-
Visualization: After development, visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent such as iodine vapor or a phosphomolybdic acid stain.[6]
Method Selection and Logic
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate method.
Caption: Decision tree for selecting an analytical technique for quality control.
References
- 1. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylpiperidin-4-ol | SIELC Technologies [sielc.com]
- 3. Separation of 4-Piperidinol, 1-benzyl-4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scielo.br [scielo.br]
- 5. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Derivatization of 1-Benzyl-4-phenylpiperidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 1-benzyl-4-phenylpiperidin-4-ol, a key intermediate in the synthesis of various biologically active compounds. The focus is on the modification of the tertiary hydroxyl group through O-acylation (esterification) and O-alkylation (etherification), offering pathways to novel derivatives with potentially altered physicochemical properties and pharmacological activities.
Introduction
This compound is a tertiary alcohol and a versatile scaffold in medicinal chemistry. Its structural features, including the bulky N-benzyl and 4-phenyl groups, influence its reactivity and the properties of its derivatives. Derivatization of the 4-hydroxyl group is a common strategy to modulate parameters such as lipophilicity, metabolic stability, and receptor binding affinity. This note details reliable methods for achieving such transformations.
Derivatization Strategies
The primary site for derivatization on this compound, aside from potential modifications to the aromatic rings or the N-benzyl group, is the tertiary hydroxyl group at the 4-position. The two main strategies explored here are O-acylation to form esters and O-alkylation to form ethers.
Caption: Overview of derivatization strategies for this compound.
O-Acylation (Esterification) Protocols
The esterification of the tertiary hydroxyl group of this compound can be effectively achieved using activated acylating agents. A particularly useful method is the acid-catalyzed reaction with isopropenyl esters, which avoids the generation of water and drives the reaction to completion.
Protocol 1: Acylation using Isopropenyl Acetate
This protocol is adapted from a procedure for the acylation of a structurally similar compound, 1-benzyloxycarbonyl-4-phenyl-4-piperidinol.[1]
Reaction Scheme:
Caption: O-acylation of this compound with isopropenyl acetate.
Materials:
-
This compound
-
Isopropenyl acetate
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene (or other suitable solvent like toluene)
-
Aqueous sodium carbonate solution
-
Magnesium sulfate (or other suitable drying agent)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable volume of isopropenyl acetate.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture on a steam bath or in an oil bath under a nitrogen atmosphere for approximately 3 hours.
-
After cooling to room temperature, add benzene to the reaction solution.
-
Wash the organic solution with an aqueous sodium carbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 1-benzyl-4-phenyl-4-acetoxypiperidine.
Quantitative Data:
| Derivative | Acylating Agent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1-Benzyloxycarbonyl-4-phenyl-4-acetoxypiperidine | Isopropenyl acetate | p-Toluenesulfonic acid | 3 | High | [1] |
| 1-Benzyloxycarbonyl-4-phenyl-4-propionoxypiperidine | Isopropenyl propionate | p-Toluenesulfonic acid | 1.75 | High | [1] |
Note: The yields for the N-benzyloxycarbonyl analog are reported as high in the reference patent. Similar high yields are expected for the N-benzyl analog under optimized conditions.
O-Alkylation (Etherification) Protocols
The O-alkylation of tertiary alcohols like this compound can be challenging due to competing elimination reactions. The Williamson ether synthesis, a classic method for ether formation, typically works best with primary alkyl halides. For tertiary alcohols, modifications such as the use of phase-transfer catalysis can improve the yield of the desired ether product by facilitating the reaction under milder basic conditions.
Protocol 2: Phase-Transfer Catalyzed O-Alkylation
This protocol is a general method for the etherification of tertiary alcohols and can be adapted for this compound.[1]
Reaction Scheme:
Caption: Phase-transfer catalyzed O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Aqueous sodium hydroxide solution (e.g., 50%)
-
Organic solvent (e.g., dichloromethane, toluene)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a vigorously stirred solution of this compound in an organic solvent (e.g., dichloromethane), add an aqueous solution of sodium hydroxide and a catalytic amount of the phase-transfer catalyst.
-
Add the alkyl halide to the biphasic mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to obtain the crude ether derivative.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Model Tertiary Alcohol Etherification:
| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Yield (%) | Reference |
| Azetidine-based tertiary alcohol | Benzyl bromide | 4M NaOH | TBAB | Dichloromethane | Quantitative | [1] |
Note: This data is for a different tertiary alcohol but demonstrates the feasibility of O-alkylation under phase-transfer conditions. Optimization of reaction conditions (base concentration, solvent, temperature, and choice of catalyst) will be necessary for this compound.
Experimental Workflows
General Workflow for Derivatization
References
Application Notes and Protocols: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-4-phenylpiperidin-4-ol is a key tertiary alcohol intermediate in the synthesis of various pharmacologically active molecules. Its structure is a common scaffold in medicinal chemistry. The Grignard reaction offers a classic and effective method for its synthesis, involving the nucleophilic addition of a phenyl group to the carbonyl carbon of 1-Benzyl-4-piperidone. This document provides a detailed protocol for this synthesis, compiled from established chemical literature.
Reaction Scheme
The synthesis proceeds in two primary stages: the formation of the phenylmagnesium bromide Grignard reagent, followed by its reaction with 1-Benzyl-4-piperidone and subsequent aqueous work-up to yield the desired product.
Part 1: Formation of Phenylmagnesium Bromide Bromobenzene + Mg --(Anhydrous THF)--> Phenylmagnesium Bromide
Part 2: Grignard Reaction Phenylmagnesium Bromide + 1-Benzyl-4-piperidone --(1. THF, 2. H₂O/NH₄Cl)--> this compound
Experimental Protocols
This section details the methodology for the synthesis, adapted from general procedures for the preparation of 1-benzyl-4-arylpiperidin-4-ols.[1]
Safety Precautions:
-
Grignard reactions are highly exothermic and sensitive to moisture and air. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are critical for the success of the reaction.
-
Handle Grignard reagents, magnesium turnings, and anhydrous solvents with extreme care in a well-ventilated fume hood.
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials and Reagents:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a few crystals for initiation)
Procedure:
-
All glassware must be rigorously flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Place magnesium turnings into a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add a few crystals of iodine to the flask to activate the magnesium surface.[1]
-
Add a small portion of the total bromobenzene (dissolved in anhydrous THF) to the magnesium suspension.[1]
-
Gently heat the mixture to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and self-sustaining reflux.[1]
-
Once initiated, add the remaining solution of bromobenzene in THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.[1]
-
The resulting dark gray or brown solution is the phenylmagnesium bromide reagent. Allow it to cool to room temperature before proceeding.
Part 2: Synthesis of this compound
Materials and Reagents:
-
1-Benzyl-4-piperidone
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylmagnesium Bromide solution (from Part 1)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Cool the prepared phenylmagnesium bromide solution using an ice-water bath (0-5 °C).[1]
-
Prepare a solution of 1-Benzyl-4-piperidone in anhydrous THF.
-
Add the 1-Benzyl-4-piperidone solution dropwise to the cooled and stirred Grignard reagent over 1-2 hours.[1] Maintain the temperature below 20 °C during the addition. For analogous reactions, temperatures as low as -15 °C have been used.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for at least 2 hours, or overnight, to ensure the reaction goes to completion.[1][2]
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[1][2]
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (e.g., 3 x 30 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by flash chromatography on silica gel or by recrystallization.[1]
Data Presentation
The following table summarizes typical reaction parameters and yields for the Grignard synthesis of similar 4-hydroxy-piperidine derivatives.
| Parameter | Value / Condition | Source |
| Starting Ketone | 1-Benzyl-4-piperidone | [1][2] |
| Grignard Reagent | Phenylmagnesium Bromide | [1][3] |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Alternative Temperature | -15 °C to Room Temperature | [2] |
| Reaction Time | 3 hours to overnight | [1][2] |
| Quenching Agent | Saturated aqueous NH₄Cl | [1][2] |
| Yield (Analog) | ~98% (for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol) | [1] |
| Yield (Analog) | ~80% (for 1-Benzyl-4-methylpiperidin-4-ol) | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Grignard synthesis workflow.
References
Analysis of 1-Benzyl-4-phenylpiperidin-4-ol: Detailed Application Notes for HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of synthetic intermediates like 1-Benzyl-4-phenylpiperidin-4-ol is crucial. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer robust and reproducible results for purity assessment, impurity profiling, and pharmacokinetic studies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| Appearance | Solid |
Application Note 1: Reversed-Phase HPLC Method for the Quantitative Analysis of this compound
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of piperidine derivatives and is suitable for routine quality control and purity analysis.[1]
Chromatographic Conditions
A C18 column is a common choice for the reversed-phase separation of piperidine-containing compounds.[2][3] The mobile phase, consisting of acetonitrile and a buffered aqueous solution, allows for the effective elution and separation of the analyte from potential impurities. The use of a phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times. For mass spectrometry applications, a volatile buffer like formic acid is recommended.[1]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
Experimental Protocol
1. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to obtain a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Monitor the chromatograms for the retention time of the main peak.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Proposed)
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
HPLC Analysis Workflow
References
- 1. Separation of 4-Piperidinol, 1-benzyl-4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 1-benzyl-4-phenylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the reaction of N-benzyl-4-piperidone with a phenylmagnesium halide, typically phenylmagnesium bromide (PhMgBr), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1][2][3]
Q2: I am observing a significant amount of a non-polar, yellowish solid in my crude product. What is it likely to be?
A common byproduct in this Grignard synthesis is biphenyl.[3] This impurity is formed from a coupling reaction between the phenylmagnesium bromide reagent and any unreacted bromobenzene.[3] Its formation is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[3]
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields in a Grignard reaction can stem from several factors:
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Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used to prevent quenching the reagent.[1][3]
-
Poor quality magnesium: The magnesium turnings should be fresh and reactive.
-
Difficulty in reaction initiation: The Grignard reaction can sometimes be slow to start.
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Side reactions: The formation of biphenyl or other byproducts will consume the Grignard reagent, reducing the yield of the desired product.[1][3]
Q4: How can I effectively purify the final product, this compound?
Purification of the crude product can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid organic compounds.
-
Flash column chromatography: This technique is effective for separating the desired product from byproducts like biphenyl.[2]
-
Trituration: To remove the biphenyl byproduct, you can wash the crude residue with a non-polar solvent like petroleum ether, in which biphenyl is soluble, while the desired alcohol product is less soluble.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Grignard reaction does not initiate. | Inactive magnesium surface. | Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[4] Use of an ultrasonic bath can also help initiate the reaction.[4] |
| Formation of a large amount of biphenyl. | High concentration of bromobenzene or high reaction temperature. | Add the bromobenzene dropwise to the magnesium suspension to maintain a low concentration. Control the reaction temperature using an ice bath to prevent excessive heat generation from the exothermic reaction.[3] |
| Product contains unreacted N-benzyl-4-piperidone. | Insufficient Grignard reagent or incomplete reaction. | Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents). Ensure the reaction is stirred for a sufficient amount of time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] |
| Oily product that is difficult to crystallize. | Presence of impurities. | Purify the crude product using flash column chromatography to remove byproducts before attempting recrystallization.[2] |
Experimental Protocols
General Procedure for the Synthesis of this compound via Grignard Reaction
-
Preparation of Phenylmagnesium Bromide:
-
All glassware must be flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve bromobenzene in anhydrous ether and add a small portion to the flask to initiate the reaction.
-
Once the reaction begins (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with N-benzyl-4-piperidone:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Dissolve N-benzyl-4-piperidone in anhydrous ether or THF and add it dropwise to the Grignard reagent solution.[2][6]
-
After the addition, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure completion.[6]
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2][6]
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]
-
Byproduct Identification
-
Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from byproducts. Biphenyl will have a higher Rf value (less polar) than the desired alcohol product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The desired product will show characteristic peaks for the benzyl and phenyl protons, as well as the piperidine ring protons and a singlet for the hydroxyl proton. Biphenyl will show a complex multiplet in the aromatic region.
-
-
Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to its molecular weight (267.37 g/mol ).[7] Biphenyl will have a molecular ion peak at m/z 154.21.
Visual Guides
Caption: Synthesis pathway of this compound and the formation of the biphenyl byproduct.
Caption: Troubleshooting workflow for the identification of byproducts in the synthesis of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Benzyl-4-phenylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to 1-benzyl-4-piperidone. The Grignard reagent is typically prepared in situ from bromobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.
Q2: What is a typical yield for the synthesis of this compound and its analogs?
A2: While yields can vary based on reaction scale and conditions, high yields are achievable for this class of compounds. For instance, the synthesis of the analogous compound 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol has been reported with a yield as high as 98%.[1] Another related synthesis of 1-benzyl-4-methylpiperidin-4-ol reports a yield of 80%.[2]
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: The most critical parameter is maintaining strictly anhydrous (dry) conditions throughout the experiment. Grignard reagents are highly reactive with protic solvents, including water, which will quench the reagent and reduce the yield. Other important factors include the purity of the reagents (magnesium, bromobenzene, and 1-benzyl-4-piperidone), the reaction temperature, and the rate of addition of the reagents.
Q4: Are there alternative methods for synthesizing 4-arylpiperidines?
A4: Yes, several alternative methods exist for the synthesis of 4-arylpiperidines, which can be useful if the Grignard approach is not suitable. These include various palladium-catalyzed cross-coupling reactions such as the Suzuki, Negishi, and Kumada couplings.[3] The Shapiro reaction is another synthetic route that has been applied to the synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.
Issue 1: The Grignard reaction fails to initiate (no exotherm or visible reaction).
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Question: I've combined my magnesium turnings and bromobenzene, but the reaction hasn't started. What could be the problem?
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Answer:
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Moisture Contamination: The most common cause is the presence of moisture in the glassware or solvent. Ensure all glassware is flame-dried or oven-dried immediately before use and that the solvent is anhydrous.
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Try activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
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Purity of Reagents: Ensure the bromobenzene and solvent are of high purity and free from water.
-
Issue 2: The final product yield is significantly lower than expected.
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Question: After work-up, my yield of this compound is very low. What are the likely causes?
-
Answer:
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Incomplete Grignard Formation: If the Grignard reagent did not form in high yield (see Issue 1), the subsequent reaction with 1-benzyl-4-piperidone will be inefficient.
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Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl. This is more likely if the concentration of bromobenzene is too high locally or if the reaction is overheated. Add the bromobenzene dropwise to the magnesium suspension to maintain a low concentration. Some studies suggest that solvents like THF may favor Wurtz coupling compared to diethyl ether (Et2O) or 2-methyltetrahydrofuran (2-MeTHF).
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Premature Quenching: Any exposure to atmospheric moisture or acidic impurities in the starting materials can quench the Grignard reagent. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
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Slow Addition of Ketone: Adding the 1-benzyl-4-piperidone solution too quickly can lead to side reactions. It is best to add it dropwise at a reduced temperature (e.g., using an ice bath).[1]
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Issue 3: The purified product contains significant impurities, particularly biphenyl.
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Question: My NMR spectrum shows my final product is contaminated with biphenyl. How can I avoid this and purify my product?
-
Answer:
-
Avoiding Biphenyl Formation: To minimize the formation of biphenyl, ensure a slight excess of magnesium is used and that the bromobenzene is added slowly and at a controlled temperature to prevent localized high concentrations.
-
Purification: Biphenyl is non-polar and can typically be separated from the more polar product, this compound, using flash column chromatography on silica gel.[1] A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is often effective.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for the synthesis of 1-Benzyl-4-arylpiperidin-4-ols.
Table 1: Grignard Reagent Formation
| Parameter | Condition | Reference |
| Aryl Halide | Bromobenzene or 4-Fluorobromobenzene | [1] |
| Magnesium | Turnings (slight excess) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Initiation | Iodine crystal, gentle heating | [1] |
| Temperature | Gentle reflux | [1] |
| Duration | 30-60 minutes | [1] |
Table 2: Grignard Reaction with 1-Benzyl-4-piperidone
| Parameter | Condition | Reference |
| Substrate | 1-Benzyl-4-piperidone in anhydrous THF | [1] |
| Temperature | Cooled with an ice bath during addition | [1] |
| Addition | Dropwise over 1-2 hours | [1] |
| Reaction Time | 1 hour at low temp, then warm to RT for ≥ 2 hours | [1] |
| Quenching | Saturated aqueous ammonium chloride solution | [1][2] |
| Work-up | Extraction with diethyl ether and/or ethyl acetate | [1] |
| Purification | Flash chromatography on silica gel | [1] |
Table 3: Reported Yields for Analogous Syntheses
| Product | Yield | Reference |
| 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol | 98% | [1] |
| 1-Benzyl-4-methylpiperidin-4-ol | 80% | [2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a general procedure based on the synthesis of similar 1-benzyl-4-arylpiperidin-4-ols.[1]
Materials:
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Magnesium turnings
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Bromobenzene
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Anhydrous tetrahydrofuran (THF)
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Iodine (one crystal)
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1-Benzyl-4-piperidone
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Saturated aqueous ammonium chloride solution
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Diethyl ether or Ethyl acetate
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
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To the flask, add magnesium turnings (1.05 equivalents).
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Add a single crystal of iodine to the flask.
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In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.
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Add a small portion of the bromobenzene solution to the magnesium turnings. Gently warm the flask until the color of the iodine fades and bubbling indicates the reaction has initiated.
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Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.
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Cool the resulting Grignard reagent solution to room temperature.
Part B: Reaction with 1-Benzyl-4-piperidone
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Cool the Grignard reagent solution in an ice bath (0-5 °C).
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Prepare a solution of 1-benzyl-4-piperidone (0.8 equivalents relative to bromobenzene) in anhydrous THF.
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Add the 1-benzyl-4-piperidone solution dropwise to the cooled and stirring Grignard reagent over 1-2 hours.
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After the addition is complete, allow the reaction to stir in the ice bath for an additional hour.
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Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for at least 2 more hours.
Part C: Work-up and Purification
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Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
References
- 1. 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 2. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in 1-Benzyl-4-phenylpiperidin-4-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-4-phenylpiperidin-4-ol. The information is designed to help identify and remove common impurities encountered during its synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Crude Product | Incomplete reaction. | Ensure anhydrous conditions during the Grignard reaction. Use freshly prepared or titrated Grignard reagent. Monitor the reaction by TLC until the starting material (1-benzyl-4-piperidone) is consumed. |
| Decomposition of the product during workup. | Use a mild quenching agent like saturated aqueous ammonium chloride solution. Avoid strong acids if the tertiary alcohol is prone to elimination. | |
| Oily or Gummy Product After Workup | Presence of significant amounts of non-polar impurities (e.g., biphenyl). | Triturate the crude product with a non-polar solvent like hexanes or petroleum ether to remove biphenyl.[1] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Product Fails to Crystallize | Presence of impurities inhibiting crystal lattice formation. | Purify the crude product by flash column chromatography before attempting recrystallization. |
| Incorrect solvent or solvent mixture for recrystallization. | Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethanol, isopropanol, or mixtures with hexanes). | |
| Discolored Product (Yellowish Tinge) | Presence of biphenyl impurity. | Biphenyl is a common byproduct of Grignard reactions using phenylmagnesium bromide and can impart a yellow color.[1] Purify by column chromatography or trituration. |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities. | Optimize the mobile phase for column chromatography; a gradient elution of ethyl acetate in hexanes is a good starting point. For basic compounds like piperidines, adding a small amount of triethylamine (1-2%) to the mobile phase can improve peak shape and separation. |
| Degradation of the product on silica gel. | The tertiary alcohol may be sensitive to the acidic nature of silica gel. Deactivate the silica gel with a base (e.g., triethylamine) before use, or consider using a different stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via a Grignard reaction?
A1: The most common impurities originate from the starting materials and side reactions of the Grignard reagent. These include:
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Unreacted Starting Materials: 1-Benzyl-4-piperidone and bromobenzene.
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Grignard Reagent Byproducts:
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Biphenyl: Formed from the coupling of phenylmagnesium bromide with unreacted bromobenzene or through radical coupling.[1]
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Benzene: Formed by the reaction of phenylmagnesium bromide with any protic species, such as trace water.
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Inorganic Salts: Magnesium salts formed during the aqueous workup of the reaction.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed:
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Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your product. Biphenyl will appear as a less polar spot than the desired tertiary alcohol.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its impurities. A mobile phase consisting of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid is typically used.[2]
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like benzene and biphenyl.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their characteristic peaks are resolved from the product signals.
Q3: What is the best method to remove the biphenyl byproduct?
A3: Biphenyl is significantly less polar than this compound. This difference in polarity can be exploited for its removal:
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Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will elute the biphenyl first, allowing for its separation from the more polar product.
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Trituration: Suspending the crude solid product in a cold, non-polar solvent like hexanes or petroleum ether will dissolve the biphenyl while leaving the desired product as a solid, which can then be collected by filtration.[1]
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Recrystallization: A carefully chosen solvent system can also effectively remove biphenyl. Since biphenyl is highly soluble in many organic solvents, it may remain in the mother liquor upon crystallization of the more polar product.
Q4: Can I use recrystallization to purify the crude product directly after workup?
A4: While possible, direct recrystallization of the crude product may be challenging if significant amounts of impurities are present, as they can inhibit crystallization. It is often more effective to first perform a rapid purification step, such as a plug of silica gel or trituration to remove the bulk of non-polar impurities, followed by recrystallization to achieve high purity. A good starting solvent for recrystallization of similar piperidinol compounds is ethanol or isopropanol.[1][3]
Q5: My NMR spectrum shows unexpected peaks. How can I identify if they are common solvent impurities?
A5: It is common for residual solvents from the reaction or purification to appear in the NMR spectrum. You can consult published tables of NMR chemical shifts for common laboratory solvents to identify these peaks.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol describes the purification of the crude product using silica gel chromatography.
-
Preparation of the Column:
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A slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) is prepared.
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For basic compounds like this piperidine derivative, it is advisable to add 1% triethylamine (v/v) to the mobile phase to prevent peak tailing.
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The slurry is poured into a glass column and packed using gentle air pressure.
-
-
Sample Loading:
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The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
This solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
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The column is eluted with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexanes (e.g., 5%) and gradually increasing to a higher concentration (e.g., 20-30%).
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Fractions containing the pure product are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of the compound after initial purification by chromatography or for crude material with a relatively high initial purity.
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Solvent Selection:
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Place a small amount of the material to be recrystallized in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol) and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
If the compound is too soluble, a co-solvent system (e.g., ethanol/water or isopropanol/hexanes) can be tested.
-
-
Dissolution:
-
Place the solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Exemplary TLC Data for Purification Monitoring
| Compound | Exemplary Rf Value (80:20 Hexanes:Ethyl Acetate) | Visualization |
| Biphenyl | 0.85 | UV (254 nm) |
| 1-Benzyl-4-piperidone | 0.50 | UV (254 nm), Permanganate Stain |
| This compound | 0.35 | UV (254 nm), Permanganate Stain |
Note: Rf values are illustrative and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.
Table 2: Illustrative HPLC Purity Analysis
| Compound | Retention Time (min) | Purity Before Purification (%) | Purity After Chromatography (%) | Purity After Recrystallization (%) |
| Benzene | 2.1 | 0.5 | < 0.1 | Not Detected |
| Biphenyl | 5.8 | 10.2 | 0.3 | < 0.1 |
| 1-Benzyl-4-piperidone | 3.5 | 4.3 | < 0.2 | Not Detected |
| This compound | 4.2 | 85.0 | 99.4 | > 99.8 |
Note: This data is exemplary and based on a typical reverse-phase HPLC method. Actual results will depend on the specific column and conditions used.[2]
Visualization
References
Degradation pathways of 1-Benzyl-4-phenylpiperidin-4-ol under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of 1-Benzyl-4-phenylpiperidin-4-ol under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most chemically labile sites on the this compound molecule?
A1: Based on its chemical structure, the primary sites susceptible to degradation are the tertiary amine within the piperidine ring and the benzylic carbon-nitrogen bond. The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide.[1][2] The benzylic position is also susceptible to oxidation, potentially causing cleavage of the benzyl group.
Q2: What are the expected degradation pathways for this compound under different stress conditions?
A2: While specific literature on the degradation of this exact molecule is limited, plausible degradation pathways can be inferred based on its functional groups:
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Oxidative Degradation: The tertiary amine is susceptible to oxidation, which could result in N-oxide formation or ring-opening products.[1] The benzylic carbon is also a site for oxidation, which could lead to the cleavage of the benzyl group, forming benzaldehyde and 4-phenylpiperidin-4-ol.
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Acid-Catalyzed Degradation: Under strong acidic conditions, the tertiary alcohol may undergo dehydration to form an alkene.
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Thermal Degradation: High temperatures can promote the cleavage of the benzyl group from the piperidine nitrogen.[3] Dehydration of the tertiary alcohol is also possible at elevated temperatures.[4]
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Photolytic Degradation: The presence of aromatic rings (benzyl and phenyl) suggests that the molecule may be susceptible to degradation upon exposure to UV light, likely through radical-mediated pathways.[5]
Q3: What are the recommended storage conditions to minimize the degradation of this compound?
A3: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place.[1] Utilizing amber vials or other light-protective containers is recommended to prevent photolytic degradation.[1] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[1]
Q4: Which analytical techniques are most suitable for studying the degradation products of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry (LC-MS), are the preferred methods for separating, identifying, and quantifying degradation products.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for identifying volatile degradants.[6] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the chromatogram of the control sample. | The compound may be degrading under ambient light or temperature during sample preparation or analysis. The mobile phase may not be suitable, leading to on-column degradation. | Prepare samples under low light and controlled temperature conditions. Evaluate the pH and composition of the mobile phase to ensure compatibility with the analyte. |
| Poor mass balance in the forced degradation study. | Some degradation products may not be eluting from the HPLC column or may not be detectable by the UV detector. Volatile degradation products may have formed and escaped. | Use a different stationary phase or modify the mobile phase to ensure all degradation products are eluted. Employ a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect non-UV active compounds. Use headspace GC-MS to analyze for volatile degradants. |
| Inconsistent degradation profiles between replicate experiments. | The stress conditions (e.g., temperature, concentration of stressing agent) may not be precisely controlled. The duration of stress exposure may vary. | Ensure accurate and consistent control of all experimental parameters. Use calibrated equipment and standardized procedures for all replicate experiments. |
| Extensive degradation (>90%) is observed early in the study. | The stress conditions are too harsh for the molecule. | Reduce the concentration of the stressing agent, lower the temperature, or decrease the exposure time to achieve a target degradation of 5-20%.[9] |
| No degradation is observed under a specific stress condition. | The molecule is stable under the applied conditions, or the conditions are not stringent enough. | Increase the concentration of the stressing agent, raise the temperature, or extend the exposure time. If no degradation is observed under forcing conditions, the molecule can be considered stable under that particular stress. |
Summary of Potential Degradation Under Forced Conditions
The following table provides a template for summarizing quantitative data from forced degradation studies of this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Example) | Major Degradation Products (Postulated) | Analytical Method |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5% | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | RP-HPLC-UV/MS |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | <1% | No significant degradation | RP-HPLC-UV/MS |
| Oxidative | 3% H₂O₂ | 8 h | Room Temp | 15% | This compound N-oxide, Benzaldehyde, 4-Phenylpiperidin-4-ol | RP-HPLC-UV/MS |
| Thermal | Solid State | 48 h | 80 °C | 8% | 4-Phenylpiperidin-4-ol, Toluene | RP-HPLC-UV/MS, GC-MS |
| Photolytic | Solution (in Quartz) | 24 h | ICH Option II | 12% | Complex mixture of radical-derived products | RP-HPLC-UV/MS |
Experimental Protocols
Protocol 1: General Stock Solution Preparation
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Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
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Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and dilute to the mark to obtain a 1 mg/mL stock solution.
-
Use this stock solution for the following stress studies.
Protocol 2: Acidic and Basic Hydrolysis
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a suitable vial.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a separate vial.
-
Keep both vials at 60 °C for 24 hours.
-
At appropriate time points, withdraw aliquots, neutralize the acid sample with an equivalent amount of base and the base sample with an equivalent amount of acid.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis by HPLC.
Protocol 3: Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 8 hours, protected from light.
-
At specified time points, withdraw aliquots and dilute with the mobile phase for immediate HPLC analysis.
Protocol 4: Thermal Degradation
-
Solid State: Place a few milligrams of the solid compound in a clear glass vial and keep it in an oven at 80 °C for 48 hours.
-
Solution State: Place a vial containing the stock solution in an oven at 80 °C for 48 hours.
-
At the end of the exposure, allow the samples to cool to room temperature.
-
Dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to an appropriate concentration for HPLC analysis.
Protocol 5: Photolytic Degradation
-
Expose a solution of the compound in a quartz vial to a light source that meets ICH Q1B guidelines for photostability testing.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
After the specified duration of exposure, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
Visualizations
Caption: Postulated degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. jpharmsci.com [jpharmsci.com]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol via Grignard Reaction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Grignard reaction for the synthesis of 1-Benzyl-4-phenylpiperidin-4-ol. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl group on the piperidone nitrogen in this Grignard reaction?
A1: The benzyl group serves as a protecting group for the piperidine nitrogen. The nitrogen atom is basic and would otherwise react with the highly nucleophilic and basic Grignard reagent. This protection ensures that the phenylmagnesium bromide exclusively attacks the carbonyl carbon of the piperidone, leading to the desired tertiary alcohol.
Q2: Why are anhydrous conditions so critical for the Grignard reaction?
A2: Grignard reagents, such as phenylmagnesium bromide, are extremely reactive towards protic solvents like water.[1] Even trace amounts of moisture will protonate the Grignard reagent, converting it to benzene and rendering it inactive for the desired reaction with the ketone. This quenching of the reagent leads to significantly lower yields or complete failure of the reaction.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.
Q3: My magnesium turnings are not initiating the reaction with bromobenzene. What should I do?
A3: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[1] To activate the magnesium, you can use several methods:
-
Mechanical Activation: Gently crushing the turnings in a dry flask can expose a fresh reactive surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask is a common and effective method.[1] The disappearance of the characteristic purple or brown color of iodine indicates that the magnesium surface is activated and ready to react.[1]
Q4: What is the purpose of using a saturated aqueous solution of ammonium chloride (NH₄Cl) during the workup?
A4: A saturated aqueous solution of ammonium chloride is a mild acid used to quench the reaction and hydrolyze the magnesium alkoxide intermediate formed after the Grignard reagent adds to the ketone. It protonates the alkoxide to yield the final tertiary alcohol product. Using a weak acid like NH₄Cl is preferable to strong acids, which can sometimes promote side reactions like elimination of the newly formed hydroxyl group.
Troubleshooting Guide
Issue 1: Low or no yield of the desired product, with recovery of starting material (1-Benzyl-4-piperidone).
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure phenylmagnesium bromide was successfully formed. Look for the disappearance of magnesium and the formation of a cloudy, grayish-brown solution. Consider titrating the Grignard reagent to determine its exact concentration before adding the piperidone.[1][2] |
| Moisture Contamination | Rigorously dry all glassware (flame-drying under vacuum or oven-drying at >120°C is recommended) and use anhydrous solvents (e.g., freshly distilled from a suitable drying agent or from a solvent purification system).[1] |
| Enolization of the Piperidone | The Grignard reagent can act as a base and deprotonate the α-protons of the ketone, forming an enolate that reverts to the starting material upon workup.[1] To minimize this, add the Grignard reagent slowly to the piperidone solution at a low temperature (e.g., -78 °C to 0 °C).[1] |
Issue 2: Significant amount of biphenyl impurity in the crude product.
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Reaction | This side reaction occurs when the formed phenylmagnesium bromide reacts with unreacted bromobenzene.[1] To mitigate this, add the bromobenzene solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux, avoiding a high local concentration of the halide.[1] |
Issue 3: Formation of a secondary alcohol (1-Benzyl-4-phenylpiperidine) instead of the tertiary alcohol.
| Possible Cause | Troubleshooting Steps |
| Reduction of the Ketone | While less common with phenyl Grignard reagents which lack β-hydrogens, reduction can occur if impurities in the Grignard reagent can act as hydride donors. This is more prevalent with sterically hindered ketones. |
| To avoid this, ensure high purity of the starting materials. Maintaining a low reaction temperature during the addition of the Grignard reagent to the ketone can also favor the desired nucleophilic addition over reduction pathways.[1] |
Experimental Protocols
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.
-
Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 30-60 minutes). The resulting gray-brown solution is the Grignard reagent.
Part 2: Synthesis of this compound
-
Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the piperidone solution to 0 °C using an ice-water bath. For potentially higher yields and to minimize side reactions, a dry ice/acetone bath (-78 °C) can be used.[1]
-
Addition: Slowly add the freshly prepared phenylmagnesium bromide solution (1.2-1.5 equivalents) to the cooled piperidone solution via a cannula or the dropping funnel over 1-2 hours.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.[3][4]
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 times).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.
Data Presentation
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| Magnesium Turnings | 1.1 - 1.2 | To form the Grignard reagent |
| Bromobenzene | 1.0 - 1.1 | Phenyl source for the Grignard reagent |
| 1-Benzyl-4-piperidone | 1.0 | Ketone substrate |
| Phenylmagnesium bromide | 1.2 - 1.5 | Nucleophile |
Table 2: Typical Reaction Conditions and Expected Yields
| Parameter | Condition | Rationale | Expected Yield |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent | 70-90% |
| Grignard Formation Temperature | Reflux | To ensure complete formation of the reagent | - |
| Ketone Addition Temperature | 0 °C to -78 °C | To minimize side reactions like enolization[1] | Higher yields at lower temperatures |
| Reaction Time (Post-addition) | 2 - 12 hours | To ensure complete reaction | - |
| Workup | Saturated aq. NH₄Cl | Mild quenching to prevent side reactions | - |
Yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and purity of reagents.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
References
Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-4-phenylpiperidin-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with 1-Benzyl-4-phenylpiperidin-4-ol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: this compound (M.W. 267.36 g/mol ) possesses a chemical structure with significant hydrophobic regions, specifically the benzyl and phenyl rings.[1][2][3] These nonpolar moieties limit its ability to form favorable interactions with polar water molecules at a neutral pH, leading to low aqueous solubility.
Q2: What is the first and simplest method to try for improving the solubility of this compound?
A2: The first approach should be pH adjustment. The piperidine ring in the molecule contains a basic nitrogen atom. By acidifying the solution (lowering the pH), this nitrogen can be protonated, forming a more soluble cationic salt.[][5][6] This is often the most effective initial step for ionizable compounds.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). How can I prevent this?
A3: This is a common challenge known as "precipitation upon dilution." It occurs when the compound is highly soluble in the organic stock solvent (like DMSO) but not in the final aqueous buffer. Here are several strategies to mitigate this:[7]
-
Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent it from crashing out upon dilution.
-
Optimize Final DMSO Concentration: Ensure the final concentration of the organic co-solvent is as low as possible, typically under 1% for most cell-based assays, to minimize solvent effects on the experiment.[8]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions into a mixture of your aqueous buffer and an organic co-solvent.[7]
-
Increase Mixing Energy: Vortex or sonicate the solution immediately after dilution to provide sufficient energy to keep the compound dissolved.
Q4: What are co-solvents, and how can they improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This "solvent blending" reduces the interfacial tension between the hydrophobic compound and the aqueous environment, enhancing solubility.[11][12] Common co-solvents used in pharmaceutical research include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), such as PEG 400.[9][13]
Q5: When should I consider more advanced techniques like cyclodextrin complexation or solid dispersions?
A5: If pH adjustment and co-solvents do not achieve the desired concentration or if the formulation is intended for in vivo studies where high concentrations of organic solvents are not viable, more advanced methods are appropriate.[14][15]
-
Complexation with Cyclodextrins: This is useful for increasing the apparent solubility of a compound in an aqueous solution without using organic solvents.[16][17] Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic parts of a drug molecule, presenting a hydrophilic exterior to the water.[18][19][]
-
Solid Dispersion: This technique is excellent for improving both the dissolution rate and solubility for oral dosage forms.[21][22][23] It involves dispersing the drug in a hydrophilic polymer matrix at a solid state, which can enhance wettability and present the drug in a high-energy amorphous form.[14][24]
Troubleshooting Guide
| Issue Encountered | Suggested Action | Rationale |
| Compound will not dissolve in buffer (e.g., PBS at pH 7.4). | 1. Adjust pH: Lower the pH of the buffer to < 4 using dilute HCl. | The basic piperidine nitrogen becomes protonated, forming a more soluble salt.[5][25] |
| Compound precipitates from solution upon standing. | 1. Re-evaluate pH: Ensure the pH of the solution has not drifted. 2. Add a Co-solvent: Introduce a small percentage (e.g., 5-10%) of a co-solvent like ethanol or PEG 400. | The solution may be supersaturated. A co-solvent can increase the solubility threshold.[26] |
| Need a high concentration (>1 mg/mL) for an in vivo study. | 1. Cyclodextrin Complexation: Form an inclusion complex with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD). | Cyclodextrins can significantly increase the aqueous solubility of hydrophobic drugs, making them suitable for parenteral formulations.[16][19] |
| Poor oral bioavailability is observed despite some solubility. | 1. Formulate a Solid Dispersion: Use a technique like solvent evaporation to create a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC). | Solid dispersions can improve the dissolution rate in the gastrointestinal tract by reducing particle size, improving wettability, and creating an amorphous form of the drug.[21][23][24] |
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on how different strategies can enhance the solubility of a compound like this compound.
Table 1: Illustrative Effect of pH on Aqueous Solubility
| Solvent System | pH | Approximate Solubility |
| Deionized Water | ~7.0 | < 0.1 µg/mL |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 µg/mL |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | > 1 mg/mL |
| Acetate Buffer | 4.5 | 0.5 - 1 mg/mL |
Table 2: Illustrative Effect of Co-solvents and Cyclodextrins on Solubility at pH 7.4
| Formulation Vehicle | Solubilizer Concentration | Approximate Solubility |
| PBS | 0% | < 0.1 µg/mL |
| PBS with Ethanol | 10% (v/v) | 10 - 50 µg/mL |
| PBS with PEG 400 | 20% (v/v) | 100 - 200 µg/mL |
| PBS with HP-β-Cyclodextrin | 10% (w/v) | > 1 mg/mL |
Experimental Protocols & Visualizations
Decision-Making Workflow for Solubility Enhancement
This workflow provides a logical progression for selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubility enhancement method.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium thermodynamic solubility of a compound.[27][28]
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of buffer (e.g., 1-2 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm PVDF syringe filter to remove any undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Mechanism of Cyclodextrin Inclusion Complexation
Cyclodextrins enhance solubility by encapsulating the poorly soluble guest molecule within their hydrophobic core.[7][18]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple and economical method for preparing inclusion complexes.[29]
-
Carrier Preparation: Weigh the calculated amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and place it in a mortar.
-
Wetting: Add a small amount of a water-alcohol mixture (e.g., 50:50 water:ethanol) to the cyclodextrin to form a paste.
-
Drug Incorporation: Add the pre-weighed this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The consistency should remain paste-like; add more solvent if necessary.
-
Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried mass and pass it through a fine-mesh sieve to obtain a uniform powder of the inclusion complex.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method is suitable for heat-sensitive compounds and yields a molecular dispersion of the drug in a polymer matrix.[21][30][31]
-
Dissolution: Weigh the required amounts of this compound and a hydrophilic carrier (e.g., Povidone K30, HPMC). Dissolve both components in a common volatile solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape the solid mass from the flask.
-
Milling and Sieving: Grind the resulting solid dispersion using a mortar and pestle, then pass it through a sieve to get a fine, homogenous powder.
Caption: Workflow for the solvent evaporation method of solid dispersion.
References
- 1. This compound | CAS 63843-83-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. jddtonline.info [jddtonline.info]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. japer.in [japer.in]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 26. Co-solvent: Significance and symbolism [wisdomlib.org]
- 27. Aqueous Solubility Assay | Bienta [bienta.net]
- 28. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 29. humapub.com [humapub.com]
- 30. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. iosrphr.org [iosrphr.org]
Technical Support Center: Purification of 1-Benzyl-4-phenylpiperidin-4-ol
Welcome to the technical support center for the purification of 1-Benzyl-4-phenylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the purification of this compound.
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard or organolithium reaction?
A1: The primary impurities stem from the starting materials and side reactions. These typically include:
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Unreacted 1-Benzyl-4-piperidone: The starting ketone may not have fully reacted.
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Biphenyl: Formed from the coupling of the phenyl Grignard or phenyllithium reagent.
-
Benzene: Generated from the reaction of the organometallic reagent with any trace amounts of water or acidic protons in the reaction mixture.
-
Magnesium salts (from Grignard reaction): These are typically removed during the aqueous workup.
Q2: My crude product is an oil or a sticky solid. How can I induce crystallization for purification by recrystallization?
A2: Oiling out is a common issue. Here are several troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aryl-substituted piperidinols, consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/heptane.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling can often lead to the formation of oils or very small crystals that are difficult to filter.
-
Reduce Solvent Volume: If you have used too much solvent, you can carefully evaporate some of it to create a more concentrated, supersaturated solution from which the compound is more likely to crystallize.
Q3: I am performing an acid-base extraction to purify my product. What are the potential pitfalls?
A3: Acid-base extraction is an effective technique for separating basic compounds like this compound from neutral or acidic impurities. However, be mindful of the following:
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making separation of the aqueous and organic layers difficult. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the piperidine nitrogen and transfer it to the aqueous phase. Similarly, when back-extracting, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperidinium salt and move the free base back into the organic layer.
-
Product Stability: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. It is advisable to perform the extractions at room temperature and avoid lengthy exposure to harsh pH conditions. The tertiary benzylic alcohol moiety is generally stable under these conditions.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: For flash column chromatography on silica gel, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity to elute your product. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing of the basic piperidine compound on the acidic silica gel.
Quantitative Data on Purification Methods
The following table summarizes typical results that can be expected from different purification methods for this compound and analogous compounds. Please note that actual yields and purities will vary depending on the scale of the reaction and the specific experimental conditions.
| Purification Method | Starting Material Purity | Typical Final Purity | Typical Yield/Recovery | Notes |
| Recrystallization | 70-90% | >98% | 70-85% | Effective for removing less soluble or more soluble impurities. Solvent selection is critical. |
| Column Chromatography | 50-90% | >99% | 80-95% | Good for separating closely related impurities. Can be time-consuming and uses larger volumes of solvent. |
| Acid-Base Extraction | 50-90% | >95% | >90% | Excellent for removing neutral and acidic impurities. May not remove basic impurities. |
Experimental Protocols
Detailed Protocol for Purification by Acid-Base Extraction followed by Recrystallization
This protocol is a general guideline and may need to be optimized for your specific crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) and shake gently to avoid emulsion formation.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times. Combine all aqueous extracts. The protonated product is now in the aqueous phase.
-
-
Basification and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the pH of the solution is greater than 10 (check with pH paper). The deprotonated product will likely precipitate or form an oil.
-
Add fresh ethyl acetate or DCM to the basic aqueous solution in a separatory funnel.
-
Shake gently to extract the free base into the organic layer.
-
Separate the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
-
Drying and Concentration:
-
Combine all the organic extracts from the back-extraction.
-
Wash the combined organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product as a solid or oil.
-
-
Recrystallization:
-
To a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol), dissolve the purified product from the previous step.
-
Slowly add a solvent in which the compound is poorly soluble (e.g., water or heptane) dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum. A yield of around 80% can be expected for a similar compound, 1-Benzyl-4-methylpiperidin-4-ol, after purification.[1]
-
Visualizations
Troubleshooting Workflow for Purification
The following flowchart illustrates a general workflow for troubleshooting the purification of this compound.
Caption: A flowchart for troubleshooting the purification of this compound.
Key Chemical Structures
This diagram shows the structure of the target compound and its common precursors.
Caption: Structures of reactants and the final product.
References
Technical Support Center: Scale-up Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Benzyl-4-phenylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
The most prevalent and industrially viable method for synthesizing this compound is through a Grignard reaction. This involves the addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium to the precursor, 1-Benzyl-4-piperidone.
Q2: What are the primary challenges when scaling up this synthesis?
The main challenges are associated with the Grignard reaction and include:
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Exothermic Reaction Control: The Grignard reaction is highly exothermic, and improper heat management can lead to thermal runaway.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture, requiring strictly anhydrous conditions, which can be challenging to maintain on a large scale.
-
Reaction Initiation: Difficulty in initiating the Grignard reaction can lead to a dangerous accumulation of unreacted reagents.
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Work-up and Product Isolation: Handling large volumes of reaction mixtures and ensuring efficient extraction and purification can be complex.
-
Impurity Profile: Side reactions can lead to impurities that may be difficult to remove at scale.
Q3: What are the key safety considerations for this process?
The primary safety concerns revolve around the handling of pyrophoric and moisture-sensitive reagents like phenylmagnesium bromide or phenyllithium, as well as the management of the highly exothermic reaction. Key safety measures include:
-
Utilizing appropriate personal protective equipment (PPE).
-
Ensuring all glassware and reactors are thoroughly dried.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Implementing robust temperature monitoring and control systems.
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Having a clear plan for quenching the reaction in case of an emergency.
Q4: What are the typical yields and purity levels expected at different scales?
While specific data for industrial-scale production is often proprietary, laboratory-scale syntheses typically report high yields. However, a decrease in yield is often observed during scale-up due to the challenges mentioned above. Purity is highly dependent on the effectiveness of the purification method, with crystallization being a common choice for achieving high purity on a larger scale.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure of Grignard reaction to initiate | - Inadequate activation of magnesium turnings.- Presence of moisture in the solvent, glassware, or starting materials.- Low quality of the Grignard reagent. | - Activate magnesium with a small amount of iodine or 1,2-dibromoethane.- Ensure all equipment is flame-dried or oven-dried and cooled under an inert atmosphere.- Use freshly prepared or titrated Grignard reagent.- Add a small amount of pre-formed Grignard reagent to initiate the reaction. |
| Uncontrolled exotherm or thermal runaway | - Addition rate of the Grignard reagent or 1-Benzyl-4-piperidone is too fast.- Inefficient cooling of the reactor.- Insufficient solvent to dissipate heat. | - Reduce the addition rate of the reagent.- Ensure the cooling system is functioning optimally and set to a low temperature.- Increase the solvent volume to improve heat dissipation.- For very large scales, consider a semi-batch or continuous feed process. |
| Low product yield | - Incomplete reaction.- Formation of byproducts (e.g., Wurtz coupling products, biphenyl).- Product loss during work-up and purification. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Control the addition rate and temperature to minimize side reactions.- Optimize the extraction and purification steps to minimize losses. |
| Formation of significant impurities | - Reaction of the Grignard reagent with unreacted starting materials.- Degradation of the product during work-up.- Presence of impurities in the starting materials. | - Ensure slow and controlled addition of reagents.- Perform the work-up at a controlled temperature.- Use high-purity starting materials.- Develop a robust purification method, such as recrystallization from a suitable solvent system. |
| Difficulties in product isolation (e.g., emulsion formation during work-up) | - Presence of magnesium salts.- pH of the aqueous phase is not optimal. | - Add a co-solvent like THF to break the emulsion.- Adjust the pH of the aqueous layer.- Filter the reaction mixture before extraction to remove insoluble salts. |
Data Presentation
Table 1: Comparison of Key Parameters in Lab-Scale vs. Scale-up Synthesis
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Batch Size | 1-100 g | > 1 kg |
| Yield | Often high (>80%) | May decrease due to handling losses and side reactions. Continuous processes may offer higher yields. |
| Purity | High (>98% after chromatography) | High purity achievable with optimized crystallization. |
| Reaction Time | 2-4 hours | May be longer due to slower addition rates and heat transfer limitations. |
| Heat Control | Ice bath | Jacketed reactor with a dedicated cooling system. |
| Purification | Flash chromatography | Crystallization, filtration, and drying. |
Experimental Protocols
Key Experiment: Scale-up Grignard Reaction for this compound
Objective: To synthesize this compound on a multi-kilogram scale.
Materials:
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1-Benzyl-4-piperidone
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Phenylmagnesium bromide (solution in THF)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Toluene
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Heptane
Equipment:
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Appropriately sized glass-lined or stainless steel reactor with a jacketed cooling system, mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
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Addition funnel or pump for controlled reagent addition.
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Receiving vessels for quenching and extraction.
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Filtration and drying equipment.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge 1-Benzyl-4-piperidone Solution: Charge a solution of 1-Benzyl-4-piperidone in anhydrous THF to the reactor.
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Cooling: Cool the reactor contents to the desired reaction temperature (typically 0-10 °C) using the jacketed cooling system.
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Grignard Reagent Addition: Slowly add the phenylmagnesium bromide solution to the reactor via the addition funnel or pump, maintaining the internal temperature within the specified range. The addition rate should be carefully controlled to manage the exotherm.
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Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., HPLC, TLC) until the starting material is consumed.
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Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a separate vessel containing a stirred, cooled saturated aqueous ammonium chloride solution. This quenching step is also exothermic and requires careful temperature control.
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Phase Separation and Extraction: Allow the layers to separate. Extract the aqueous layer with toluene.
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Washing: Combine the organic layers and wash with brine.
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Solvent Swap and Crystallization: Concentrate the organic phase under reduced pressure. Add a suitable anti-solvent like heptane to induce crystallization.
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Isolation and Drying: Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum at a controlled temperature to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield or purity.
Technical Support Center: Stability Testing of 1-Benzyl-4-phenylpiperidin-4-ol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 1-Benzyl-4-phenylpiperidin-4-ol and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound and its derivatives.
Issue 1: Unexpected Peaks in the Chromatogram During Stability Analysis
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Question: I am observing unexpected peaks in my HPLC chromatogram after subjecting my sample of this compound to forced degradation conditions. How do I identify these peaks and what might they be?
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Answer: Unexpected peaks in your chromatogram are likely degradation products. The structure of this compound suggests several potential degradation pathways that could lead to the formation of new compounds.
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Oxidation: The tertiary amine in the piperidine ring and the benzylic carbon are susceptible to oxidation. This can lead to the formation of N-oxides, or cleavage of the benzyl group to form benzaldehyde and 4-phenylpiperidin-4-ol.[1]
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Dehydration: The tertiary alcohol at the 4-position of the piperidine ring could undergo dehydration under acidic and/or thermal stress to form an alkene, 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.
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N-dealkylation: Cleavage of the N-benzyl bond is a common degradation pathway for N-benzylpiperidine derivatives, which would result in the formation of 4-phenylpiperidin-4-ol.
To identify these degradation products, a mass spectrometry (MS) detector coupled with your HPLC system (LC-MS) is highly recommended. By comparing the mass-to-charge ratio (m/z) of the parent compound with the unexpected peaks, you can propose structures for the degradants.
Troubleshooting Workflow for Unexpected Peaks:
Figure 1: Troubleshooting workflow for identifying unexpected chromatographic peaks. -
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
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Question: I am experiencing poor peak shape (e.g., tailing, fronting) and inadequate resolution between the parent compound and its degradation products. What are the possible causes and solutions?
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Answer: Poor chromatography can be attributed to several factors related to the mobile phase, column, or the analyte itself.
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Mobile Phase pH: The basic nature of the piperidine nitrogen means that the pH of the mobile phase will significantly impact the ionization state and, consequently, the retention and peak shape of the compound. For basic compounds like this compound, a mobile phase with a pH between 3 and 7 is often a good starting point. Using a buffer is crucial to maintain a consistent pH.
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Column Choice: A C18 column is a common choice for reversed-phase chromatography. However, if you are still experiencing issues, consider a column with end-capping to minimize interactions between the basic analyte and residual acidic silanol groups on the silica support, which can cause peak tailing.
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Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can improve resolution. A shallower gradient or isocratic elution might be necessary to separate closely eluting peaks.
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Sample Overload: Injecting too concentrated a sample can lead to peak fronting or broadening. Try diluting your sample.
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Issue 3: Inconsistent Results in Photostability Studies
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Question: My photostability results for a derivative of this compound are not reproducible. What could be causing this variability?
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Answer: Inconsistent photostability results often stem from a lack of control over the experimental conditions.
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Light Source and Intensity: Ensure that the light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps) provides a consistent and uniform intensity of exposure as specified in ICH Q1B guidelines. The distance between the light source and the samples must be the same for all experiments.
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Sample Presentation: The way the sample is presented to the light source is critical. For solid samples, the layer thickness should be uniform. For solutions, the container material (e.g., quartz vs. borosilicate glass) can affect light transmission.
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Temperature Control: Photostability chambers can generate heat. It is important to monitor and control the temperature of the samples during exposure to differentiate between photodegradation and thermal degradation.
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Control Samples: Always include dark controls (samples wrapped in aluminum foil) stored under the same temperature and humidity conditions to act as a baseline for thermal degradation.
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Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying the stability of this compound?
A1: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] Typical conditions include:
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 8 hours.
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Thermal Degradation: Solid drug substance and solution at 80°C for 48 hours.
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Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]
Q2: Which analytical techniques are most suitable for the stability testing of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for quantitative analysis in stability studies.[4] A stability-indicating HPLC method should be developed and validated to separate the parent drug from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products that may form during stability studies.[5]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are plausible:
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N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide.
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N-Dealkylation: Cleavage of the bond between the nitrogen and the benzyl group can occur, yielding benzaldehyde and 4-phenylpiperidin-4-ol.
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Dehydration: The tertiary alcohol can be eliminated to form an unsaturated piperidine derivative.
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Aromatic Hydroxylation: Oxidation of the phenyl or benzyl rings is possible under strong oxidative conditions, though less common.
Potential Degradation Pathway of this compound:
Q4: How should I present the data from my stability studies?
A4: Quantitative data should be summarized in tables for easy comparison. Below are examples of how to present data from forced degradation and long-term stability studies.
Data Presentation
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Product (%) | Total Impurities (%) |
| 0.1 M HCl (60°C) | 24 | 92.5 | 5.8 (Dehydrated Product) | 7.5 |
| 0.1 M NaOH (60°C) | 24 | 98.1 | Not Detected | 1.9 |
| 3% H₂O₂ (RT) | 8 | 85.3 | 10.2 (N-Oxide) | 14.7 |
| Heat (80°C, Solid) | 48 | 99.2 | Not Detected | 0.8 |
| Photolytic | - | 96.4 | 2.1 (N-Dealkylated) | 3.6 |
Table 2: Representative Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Physical Appearance |
| 0 | 99.8 | < 0.05 | < 0.05 | 0.2 | White Crystalline Solid |
| 3 | 99.6 | 0.06 | < 0.05 | 0.4 | White Crystalline Solid |
| 6 | 99.5 | 0.08 | 0.05 | 0.5 | White Crystalline Solid |
| 9 | 99.2 | 0.10 | 0.06 | 0.8 | White Crystalline Solid |
| 12 | 99.0 | 0.12 | 0.07 | 1.0 | White Crystalline Solid |
Experimental Protocols
Protocol 1: General Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
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Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate in a water bath at 60°C. Withdraw samples at specified time points and neutralize with 0.2 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature and withdraw samples at 0, 2, 4, and 8 hours.
-
Thermal Degradation: Place a sample of the solid drug substance and a vial of the stock solution in an oven at 80°C. Test the solid at 24 and 48 hours by preparing a fresh solution. Test the solution at the same time points.
-
Photolytic Degradation: Expose solid and solution samples to a calibrated light source in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to a final concentration of approximately 0.1 mg/mL with the mobile phase (initial conditions).
General Stability Testing Workflow:
References
Technical Support Center: Crystallization of 1-Benzyl-4-phenylpiperidin-4-ol
Welcome to the technical support center for the crystallization of 1-benzyl-4-phenylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound fails to crystallize from solution upon cooling. What steps can I take to induce crystallization?
A1: Failure to crystallize upon cooling is a common issue. Here are several techniques to induce nucleation and crystal growth:
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Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
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Seeding: If you have a small amount of previously crystallized this compound, add a single, small crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.
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Concentration: The solution may not be sufficiently supersaturated. Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly. Be cautious not to over-concentrate, as this can lead to "oiling out."
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Lower Temperature: If cooling to room temperature is ineffective, try placing the solution in an ice bath or a refrigerator to further decrease the solubility of the compound and promote crystallization.
Q2: My compound separates as an oil instead of crystals. How can I prevent "oiling out"?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or rapid cooling. The melting point of this compound is reported to be in the range of 107-109°C. To prevent oiling out, consider the following:
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Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment. Insulating the flask can help to slow down the cooling rate.
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Solvent Selection: Choose a solvent or solvent mixture with a lower boiling point. This can help the compound crystallize before it has a chance to oil out.
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Adjusting Solvent Composition: If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is less soluble (the "anti-solvent") at a slower rate.
-
Dilution: The solution may be too concentrated. Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation.
Q3: What are the best solvents for the crystallization of this compound?
Troubleshooting Guide
This table summarizes common issues and recommended solutions for the crystallization of this compound.
| Issue | Potential Cause | Recommended Solutions |
| No Crystal Formation | - Solution is not supersaturated.- Lack of nucleation sites. | - Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the compound.[2]- Cool the solution to a lower temperature (e.g., ice bath). |
| "Oiling Out" | - Solution is too concentrated.- Cooling rate is too fast.- Solvent boiling point is too high. | - Add more solvent to the heated solution.- Allow the solution to cool slowly to room temperature.- Use a lower-boiling point solvent or solvent mixture. |
| Poor Crystal Quality (e.g., fine powder, needles) | - Crystallization occurred too rapidly. | - Slow down the cooling rate.- Use a different solvent or a mixed solvent system. |
| Low Yield | - Compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use a solvent in which the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Crystals | - Presence of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization.[2] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from the synthesis of the analogous compound, 1-benzyl-4-methylpiperidin-4-ol.[3]
Materials:
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1-Benzyl-4-piperidone
-
Bromobenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Prepare a solution of bromobenzene in anhydrous THF and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Once initiated, continue the dropwise addition to maintain a gentle reflux. After the addition is complete, reflux the mixture until most of the magnesium is consumed.
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Reaction with Piperidone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 1-benzyl-4-piperidone in anhydrous THF and add it dropwise to the cooled Grignard reagent.
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Work-up: After the addition is complete, stir the reaction mixture for an additional hour in the ice bath, then allow it to warm to room temperature and stir for several more hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.
Crystallization of this compound
This is a general procedure for recrystallization. The choice of solvent should be determined by preliminary solvent screening tests.
Materials:
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Crude this compound
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Appropriate crystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
While specific quantitative solubility data for this compound is not available in the reviewed literature, the following table provides a qualitative guide for solvent selection based on the properties of the related compound 1-benzyl-4-piperidone.[1]
Table 1: Qualitative Solubility of 1-Benzyl-4-piperidone in Common Solvents
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Low | Generally not a good solvent for this class of compounds. |
| Methanol | High | High | Good candidate for crystallization. |
| Ethanol | High | High | Good candidate for crystallization. |
| Acetone | Medium | Moderate to High | May be a suitable solvent. |
| Toluene | Low | Moderate | May be used as part of a mixed solvent system. |
| Hexane | Low | Low | Likely a good anti-solvent in a mixed solvent system. |
Visualizations
Troubleshooting Crystallization Workflow
Caption: A decision tree for troubleshooting common crystallization problems.
Synthesis and Purification Workflow
References
Technical Support Center: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-phenylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through a Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to the carbonyl group of 1-Benzyl-4-piperidone. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol product.
Q2: What are the most common expected side reactions in this synthesis?
The most frequently encountered side reactions are typical for Grignard syntheses and include:
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Wurtz Coupling: The Grignard reagent (phenylmagnesium bromide) can react with unreacted bromobenzene to form biphenyl.[1][2]
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Reaction with Water: Grignard reagents are highly sensitive to moisture and will react with any protic species, such as water, to produce benzene. This quenches the reagent and reduces the yield of the desired product.[3]
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Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 1-Benzyl-4-piperidone, forming an enolate. Upon workup, this will regenerate the starting ketone, thus lowering the yield of the desired alcohol.[1]
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Reduction of the Ketone: If the Grignard reagent contains beta-hydrogens (which is not the case for phenylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol, 1-benzyl-4-piperidinol. However, this is less common with aryl Grignard reagents.[1]
Q3: What is a potential unexpected side reaction specific to this synthesis?
An unexpected side reaction could be the dehydration of the tertiary alcohol product, this compound, to form 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine. This can be promoted by acidic conditions or elevated temperatures during the workup or purification steps.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A non-polar eluent system (e.g., ethyl acetate/hexanes) can be used to separate the starting material (1-Benzyl-4-piperidone) from the more polar product (this compound). The disappearance of the starting material spot indicates the reaction is nearing completion.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue 1: The Grignard reaction fails to initiate.
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Question: I've combined my bromobenzene and magnesium turnings in anhydrous ether, but there are no signs of a reaction. What could be wrong?
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Answer: The initiation of a Grignard reaction is often the most challenging step. Several factors can prevent its formation:
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Moisture: The presence of even trace amounts of water on the glassware or in the solvent will quench the reaction.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.
-
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on the surface that prevents the reaction.[1]
-
Solution: Activate the magnesium by adding a small crystal of iodine (the color will disappear upon reaction initiation), a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings in a dry mortar and pestle before the reaction.[1]
-
-
Impure Starting Materials: The bromobenzene should be pure and dry.
-
Solution: Consider distilling the bromobenzene before use.
-
-
Issue 2: The yield of this compound is very low.
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Question: My reaction worked, but I obtained a much lower yield than expected. What are the likely causes?
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Answer: Low yields can result from several factors:
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Incomplete Grignard Formation: As mentioned above, ensure the Grignard reagent has formed completely.
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Solution: Use one of the magnesium activation techniques and ensure strictly anhydrous conditions.[1]
-
-
Side Reactions: The formation of byproducts such as biphenyl and benzene will consume the Grignard reagent, reducing the amount available to react with the piperidone.[1][3]
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Enolization: The Grignard reagent deprotonating the piperidone is a competing reaction.[1]
-
Solution: Perform the addition of the Grignard reagent to the piperidone solution at a low temperature (e.g., 0 °C or -15 °C) to favor the nucleophilic addition over the enolization pathway.[2]
-
-
Issue 3: I have a significant amount of an unexpected, non-polar byproduct.
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Question: My final product is contaminated with a significant amount of a non-polar compound that runs high on the TLC plate. What is it and how can I remove it?
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Answer: This is very likely biphenyl, formed from the Wurtz coupling of phenylmagnesium bromide and unreacted bromobenzene.[1][2]
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Solution: Biphenyl is a non-polar, hydrocarbon-soluble compound. It can often be removed from the desired product by trituration with a non-polar solvent like petroleum ether or hexanes. The this compound is typically much less soluble in these solvents and will remain as a solid.[1] Column chromatography can also be used for separation.
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Issue 4: My product appears to be unstable during purification.
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Question: I suspect my product is decomposing during column chromatography on silica gel. What could be happening?
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Answer: The tertiary alcohol product can be susceptible to dehydration to form the corresponding alkene (1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine) under acidic conditions. Silica gel can be slightly acidic and may promote this side reaction.
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Solution: To mitigate this, consider neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent before packing the column. Alternatively, use a different purification method such as recrystallization if a suitable solvent system can be found.
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Quantitative Data Summary
The following table provides an illustrative summary of potential reaction outcomes. Actual results will vary based on experimental conditions and scale.
| Parameter | Expected/Good Result | Poor Result (Potential Causes) |
| Yield of this compound | 70-85% | < 50% (Wet reagents, poor Grignard formation, side reactions) |
| Purity (by NMR or LC-MS) | > 95% | < 90% (Significant byproducts, incomplete purification) |
| Biphenyl Byproduct | < 5% | > 10% (High reaction temperature, high bromobenzene concentration) |
| Unreacted 1-Benzyl-4-piperidone | < 2% | > 10% (Insufficient Grignard reagent, significant enolization) |
Experimental Protocols
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
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Materials:
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Magnesium turnings (1.2 eq)
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Bromobenzene (1.1 eq)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (catalytic)
-
-
Procedure:
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Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Place the magnesium turnings and a small crystal of iodine in the flask.
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Add a small amount of anhydrous ether to cover the magnesium.
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In the dropping funnel, prepare a solution of bromobenzene in anhydrous ether.
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Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction (disappearance of iodine color, gentle bubbling).
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Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
-
2. Synthesis of this compound
-
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Phenylmagnesium bromide solution (from step 1, ~1.5 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a separate flame-dried flask under nitrogen, dissolve 1-Benzyl-4-piperidone in anhydrous ether.
-
Cool the piperidone solution to 0 °C in an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution to the cooled piperidone solution via a cannula or dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
3. Purification
-
Trituration: Add a minimal amount of cold petroleum ether or hexanes to the crude solid. Stir the slurry, then filter to collect the solid product, washing with a small amount of the cold solvent. This will remove the majority of the non-polar biphenyl byproduct.[1]
-
Recrystallization: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.
-
Column Chromatography: For high purity, flash column chromatography on silica gel can be performed. To avoid dehydration of the product, it is advisable to use a silica gel slurry that has been neutralized with triethylamine.
Mandatory Visualizations
References
Technical Support Center: Work-up Procedure Optimization for 1-Benzyl-4-phenylpiperidin-4-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the synthesis of 1-Benzyl-4-phenylpiperidin-4-ol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental work-up of this compound, which is typically synthesized via the Grignard reaction of 1-Benzyl-4-piperidone with phenylmagnesium bromide.
Issue 1: Formation of a Persistent Emulsion During Aqueous Work-up
-
Question: After quenching the Grignard reaction and adding an aqueous solution, a persistent emulsion has formed between the organic and aqueous layers, making separation difficult. What can I do to break the emulsion?
-
Answer: Emulsion formation is a common issue in Grignard work-ups, often caused by magnesium salts. Here are several techniques to resolve this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
pH Adjustment: The basic nature of the piperidine nitrogen in the product can contribute to emulsion formation. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a slightly acidic pH. This will protonate the piperidine nitrogen, increasing its aqueous solubility and potentially breaking the emulsion. Be cautious not to make the solution too acidic, as this could cause the desired product to move into the aqueous layer.
-
Filtration: If the emulsion is caused by fine solid precipitates, you can attempt to filter the entire mixture through a pad of Celite®. The filter cake should then be washed with the organic solvent to recover the product.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Issue 2: Presence of a Significant Amount of Biphenyl Byproduct
-
Question: My crude product is contaminated with a significant amount of biphenyl. How can I remove this byproduct?
-
Answer: Biphenyl is a common byproduct in Grignard reactions using phenylmagnesium bromide, arising from the coupling of the Grignard reagent with unreacted bromobenzene.[1] Biphenyl is a non-polar hydrocarbon and can be removed based on its differential solubility compared to the more polar product.
-
Trituration: This is a highly effective method. After evaporating the extraction solvent, add a non-polar solvent in which biphenyl is soluble but your product is not. Petroleum ether or hexanes are excellent choices for this.[1] Stir the crude solid in the non-polar solvent for a period, then collect your purified product by filtration.
-
Recrystallization: If trituration is not sufficient, recrystallization from a suitable solvent system can be employed. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while biphenyl remains soluble, is ideal.
-
Issue 3: Difficulty in Product Crystallization
-
Question: After the work-up and removal of the solvent, the product has oiled out and is not crystallizing. How can I induce crystallization?
-
Answer: The failure of a compound to crystallize can be due to several factors, including residual solvent, impurities, or the inherent properties of the compound. Here are some techniques to try:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the oil. This "seed crystal" will act as a template for crystallization.
-
Solvent Addition: Add a small amount of a solvent in which the product is poorly soluble. This can sometimes induce precipitation.
-
Patience: Sometimes, crystallization is a slow process. Leaving the flask in a cool, undisturbed place for an extended period can lead to crystal formation.
-
Issue 4: Low Product Yield
-
Question: My final yield of this compound is lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from issues in both the reaction and the work-up stages.
-
Incomplete Grignard Reaction: Ensure that the Grignard reaction went to completion. This includes using anhydrous conditions and ensuring the magnesium was fully consumed.
-
Inefficient Quenching: The choice of quenching agent can impact the yield. While saturated ammonium chloride is common, a careful quench with dilute acid can sometimes improve yields by preventing the formation of insoluble magnesium hydroxides that can trap the product.
-
Losses During Extraction: Multiple extractions of the aqueous layer will help to ensure all the product is recovered. Also, be mindful of the pH during extraction; if the aqueous layer is too acidic, the protonated product will be lost to the aqueous phase.
-
Losses During Purification: Over-washing during trituration or using an inappropriate recrystallization solvent can lead to significant product loss.
-
Data Presentation
| Parameter | Starting Material: 1-Benzyl-4-piperidone | Product: this compound | Byproduct: Biphenyl |
| Molecular Formula | C₁₂H₁₅NO | C₁₈H₂₁NO | C₁₂H₁₀ |
| Molecular Weight | 189.26 g/mol | 267.36 g/mol | 154.21 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | White crystalline solid |
| Predicted pKa | ~7.1 (for the conjugate acid) | ~9.5 (for the piperidinium ion) | N/A |
| Solubility in Water | Slightly soluble | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in most organic solvents | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate), sparingly soluble in non-polar solvents (e.g., hexanes) | Soluble in non-polar organic solvents (e.g., hexanes, petroleum ether) |
Experimental Protocols
Standard Work-up Protocol
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Optimized Work-up Protocol for Biphenyl Removal
-
Quenching: Cool the reaction mixture in an ice bath. Slowly quench with 1M HCl until the aqueous layer is slightly acidic (pH ~6).
-
Extraction: Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Trituration: To the solid crude product, add a minimal amount of cold petroleum ether. Stir the slurry for 15-30 minutes.
-
Isolation: Collect the purified this compound by vacuum filtration and wash the solid with a small amount of cold petroleum ether.
Visualizations
Caption: Standard work-up workflow for this compound synthesis.
Caption: Troubleshooting decision tree for work-up issues.
References
Validation & Comparative
A Comparative Analysis of 1-Benzyl-4-phenylpiperidin-4-ol and Other Piperidine-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of a vast number of approved drugs targeting a wide array of biological systems.[1][2][3] Its conformational flexibility and the basicity of its nitrogen atom allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides an objective comparison of the 1-benzyl-4-phenylpiperidin-4-ol scaffold with other prominent piperidine-based structures, supported by experimental data, to inform rational drug design and development.
Core Scaffold Comparison: Physicochemical and Pharmacological Properties
The selection of a core scaffold is a critical decision in drug design, influencing a molecule's affinity for its target, selectivity, and pharmacokinetic profile.[1] The this compound structure possesses a unique combination of features that differentiate it from other well-known piperidine-based scaffolds, such as the fentanyl and meperidine cores.
Table 1: Comparative Physicochemical Properties of Parent Piperidine Scaffolds
| Property | This compound | 4-Anilidopiperidine (Fentanyl Core) | 4-Phenylpiperidine-4-carboxylate (Meperidine Core) |
| Structure | A tertiary amine with a benzyl group on the nitrogen, and both a phenyl and a hydroxyl group at the 4-position. | A secondary amine with an anilino group at the 4-position. Fentanyl itself has a phenethyl group on the nitrogen. | A tertiary amine (typically N-methyl in meperidine) with a phenyl group and a carboxylate ester at the 4-position. |
| Key Features | Tertiary alcohol, bulky N-benzyl group, 4,4-disubstitution. | Amide linkage, potential for H-bond donation from the aniline NH. | Ester functionality, potential for hydrolysis. |
| Lipophilicity (Calculated) | Higher due to the presence of two phenyl rings. | High, influenced by the N-substituent and the anilino group. | Moderate, influenced by the ester group. |
| Hydrogen Bonding | H-bond donor (hydroxyl) and acceptor (nitrogen and hydroxyl oxygen). | H-bond donor (NH) and acceptor (nitrogen and amide carbonyl). | H-bond acceptor (nitrogen and ester carbonyls). |
| Metabolic Stability | The N-benzyl group can be susceptible to N-dealkylation. The tertiary alcohol may undergo glucuronidation.[4][5] | The propanamide side chain in fentanyl is a key site of metabolism. The N-phenethyl group can also be metabolized.[6][7] | The ester group is prone to hydrolysis by esterases, leading to a shorter duration of action for meperidine.[6] |
Performance Comparison: Receptor Binding Affinity
The primary pharmacological targets for many piperidine-based compounds are G-protein coupled receptors (GPCRs), particularly opioid and sigma receptors. The structural variations between scaffolds significantly impact their binding affinities and selectivity.
Table 2: Comparative Opioid and Sigma Receptor Binding Affinities (Ki, nM)
| Compound/Scaffold Type | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Sigma-1 Receptor (σ1) Ki (nM) | Sigma-2 Receptor (σ2) Ki (nM) |
| 1-Benzyl-4-phenylpiperidine derivatives | |||||
| N-(1-benzylpiperidin-4-yl)-arylacetamide[8] | - | - | - | 3.9 | 240 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile[9] | - | - | - | 1.45 | 420.5 |
| 4-Anilidopiperidine derivatives | |||||
| Fentanyl[10] | ~1-10 | High | High | - | - |
| Carfentanil[11] | 0.22 | - | - | - | - |
| 4-Phenylpiperidine derivatives | |||||
| Meperidine[10] | >100 | - | - | - | - |
| N-Benzyl-4-cyano-4-phenylpiperidine[12] | >10,000 | >10,000 | >10,000 | 0.41 | 656 |
Note: Data is compiled from various sources and should be interpreted with caution as experimental conditions may differ. The table aims to provide a relative comparison of affinities.
The this compound scaffold and its derivatives often exhibit high affinity for sigma receptors, with some compounds showing significant selectivity for the σ1 subtype.[9][12][13] In contrast, the 4-anilidopiperidine core, exemplified by fentanyl, is a potent µ-opioid receptor agonist.[11][14] The 4-phenylpiperidine scaffold of meperidine generally shows lower affinity for the µ-opioid receptor compared to fentanyl.[10]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a target receptor.[1][2][15][16][17]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., µ-opioid receptor).
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).
-
Test Compound: The unlabeled compound to be tested (e.g., this compound derivative).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the receptor to determine non-specific binding (e.g., Naloxone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, and a saturating concentration of the non-specific binding control, followed by the membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, a range of concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol describes a general method to assess the metabolic stability of a compound using liver microsomes.[4][5][18][19][20][21]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test Compound: The compound to be evaluated.
-
Liver Microsomes: Pooled human or other species liver microsomes.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive Controls: Compounds with known metabolic profiles (e.g., testosterone, verapamil).
-
Quenching Solution: Cold acetonitrile containing an internal standard.
-
Analytical Instrument: LC-MS/MS for quantification.
Procedure:
-
Incubation Preparation: Prepare a master mix containing liver microsomes and buffer. Aliquot into a 96-well plate.
-
Compound Addition: Add the test compound to the wells at a final concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution to the respective wells.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (volume of incubation in µL / mg of microsomal protein).
-
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor (MOR), a class A GPCR, by an agonist initiates a cascade of intracellular events leading to analgesia but also adverse effects like respiratory depression.[8] The primary signaling pathway involves coupling to inhibitory G proteins (Gi/o).
Caption: Simplified signaling pathway of the µ-opioid receptor upon agonist binding.
Experimental Workflow: Competitive Radioligand Binding Assay
The workflow for a competitive radioligand binding assay is a sequential process designed to ensure accurate and reproducible results.[1][2]
Caption: A typical experimental workflow for a competitive radioligand binding assay.
Conclusion
The this compound scaffold represents a valuable starting point for the design of compounds targeting various receptors, particularly sigma receptors. Its distinct structural features lead to a pharmacological profile that is generally different from other prominent piperidine-based scaffolds like the 4-anilidopiperidines (fentanyl-like) and 4-phenylpiperidine-4-carboxylates (meperidine-like), which are primarily known for their potent µ-opioid agonism. The choice of a specific piperidine scaffold should be guided by the intended therapeutic target and the desired pharmacokinetic properties. A thorough understanding of the structure-activity relationships within each scaffold class, supported by robust in vitro and in vivo experimental data, is crucial for the successful development of novel piperidine-based therapeutics.
References
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 18. benchchem.com [benchchem.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Metabolic Stability • Frontage Laboratories [frontagelab.com]
Comparative Guide to the Biological Activity of 1-Benzyl-4-phenylpiperidin-4-ol Derivatives
This guide provides a comparative analysis of the biological activities of 1-benzyl-4-phenylpiperidin-4-ol and its derivatives, focusing on their structure-activity relationships (SAR). The information is intended for researchers, scientists, and professionals in drug development.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various this compound derivatives and related compounds against different biological targets.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | R (Substitution on Benzyl Ring) | X (Modification on Piperidine Ring) | IC50 (nM) | Reference |
| 13e (E2020) | 5,6-dimethoxy | 4-[(1-oxoindan-2-yl)methyl] | 5.7 | [1] |
| 21 | 4'-(benzylsulfonyl)benzoyl | 4-[2-(N-methylamino)ethyl] | 0.56 | [2] |
| 5 | Unsubstituted | 4-(2-isoindolin-2-ylethyl) | More potent than compound 1 | [1] |
| 1 | Unsubstituted | 4-[2-(N-benzoylamino)ethyl] | - | [1] |
| 28 | Unsubstituted | 4-carboxamide linked to 5,6-dimethoxy-8H-indeno[1,2-d]thiazole | 410 | [3] |
| 20 | Unsubstituted | 4-carboxamide linked to 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole | 5940 | [3] |
| 19 | Unsubstituted | 4-(2-phenylacetate with p-Fluoro) | 5100 | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: Antifungal Activity
| Compound | R (Substitution on Benzyl/Phenethyl Group) | X (Modification on Piperidine Ring) | Organism | MIC (µg/mL) | Reference |
| N-dodecyl-1-phenethylpiperidin-4-amine | Phenethyl | 4-(N-dodecylamino) | Candida albicans (ATCC 90028) | 2 | [5] |
| Aspergillus fumigatus (ATCC 204305) | 4 | [5] | |||
| 1-benzyl-N-dodecylpiperidin-4-amine | Benzyl | 4-(N-dodecylamino) | Candida albicans (ATCC 90028) | 2 | [5] |
| Aspergillus fumigatus (ATCC 204305) | 2 | [5] | |||
| 2,6-diaryl-3-methyl-4-piperidone | - | - | Microsporum gypseum | 62.5 | [5] |
| Candida albicans (ATCC 10231) | 125 | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[6]
Principle: The assay is based on the enzymatic hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel[6]
-
Acetylthiocholine iodide (ATCI)[6]
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)[6]
-
Phosphate buffer (pH 8.0)[6]
-
Test compounds and a reference inhibitor (e.g., Donepezil)[6]
-
96-well microplate and reader[6]
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.[6]
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.[6]
-
Initiate the reaction by adding the AChE solution to each well.[6]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short pre-incubation period.[6]
-
Add the ATCI solution to start the enzymatic reaction.[6]
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound.[6]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the compounds is determined to assess their antifungal potency.
Principle: The broth microdilution method is a common technique used to determine the MIC. This involves preparing two-fold serial dilutions of the compounds in a liquid growth medium in a 96-well microplate. A standardized suspension of the fungal strain is then added to each well. After incubation, the lowest concentration of the compound that completely inhibits visible fungal growth is recorded as the MIC.[7]
General Procedure:
-
Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]
-
Perform serial dilutions of the compounds in a 96-well microplate containing a suitable broth medium.
-
Inoculate the wells with a standardized suspension of the fungal test organism.
-
Incubate the plates at an appropriate temperature and for a sufficient duration.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[7]
Mu-Opioid Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of test compounds for the mu-opioid receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]DAMGO) for binding to the mu-opioid receptor in a preparation of cell membranes expressing the receptor. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).[8]
General Procedure:
-
Prepare cell membranes from a source expressing the human mu-opioid receptor.
-
Incubate the membranes with a fixed concentration of the radioligand (e.g., [3H]DAMGO) and varying concentrations of the test compound.[8]
-
A non-specific binding control is included, which contains a high concentration of an unlabeled ligand (e.g., Naloxone) to saturate the receptors.[8]
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined and converted to a Ki value.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the N-benzyl and the 4-phenylpiperidine core.
Acetylcholinesterase Inhibitors:
-
N-Benzyl Group: The N-benzyl group plays a crucial role in binding to the AChE active site, potentially through cation-π interactions.[6] Substitutions on the benzyl ring can significantly modulate activity. For instance, a 4'-(benzylsulfonyl)benzoyl group at this position led to a highly potent inhibitor (compound 21, IC50 = 0.56 nM).[2]
-
Piperidine Ring at Position 4: Modifications at the 4-position of the piperidine ring are critical for potency. Replacing the hydroxyl group with larger, rigid moieties like an indanone (as in E2020) or an isoindoline group enhances activity.[1] Linking the piperidine to other heterocyclic systems via an amide bond has also been explored, though with generally lower potency than the ester-linked counterparts.[3] The introduction of a fluorine atom at the para position of a 2-phenylacetate moiety at this position (compound 19) showed notable inhibitory activity.[4]
Antifungal Agents:
-
The presence of a long alkyl chain, such as a dodecyl group, attached to the nitrogen at the 4-position of the piperidine ring appears to be crucial for antifungal activity against both Candida albicans and Aspergillus fumigatus.[5]
-
Both N-phenethyl and N-benzyl substitutions on the piperidine nitrogen resulted in compounds with similar and potent antifungal activity when combined with the 4-(N-dodecylamino) substituent.[5]
Mu-Opioid Receptor Agonists:
-
A nonlinear QSAR study on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists highlighted the importance of specific molecular descriptors in determining analgesic activity.[9]
-
The core 4-phenylpiperidine scaffold is a well-established pharmacophore for mu-opioid receptor agonists.[10] Key structural features for receptor recognition include a protonated amine nitrogen, a polar functional group for hydrogen bonding, and two aromatic rings for lipophilic and electron transfer interactions.[10]
Visualizations
SAR of 1-Benzylpiperidine Derivatives as AChE Inhibitors
Caption: Key SAR features for AChE inhibitory activity.
Mechanism of Acetylcholinesterase Inhibition
Caption: Competitive inhibition of AChE by derivatives.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 1-Benzyl-4-phenylpiperidin-4-ol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Benzyl-4-phenylpiperidin-4-ol is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a comparative analysis of the most common synthetic pathways, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic logic to aid in methodology selection.
Comparative Overview of Synthesis Routes
The synthesis of this compound is primarily achieved through two competitive routes: a direct, one-step Grignard reaction and a two-step approach involving the initial formation of a piperidinol intermediate followed by N-alkylation. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability.
| Parameter | Route 1: One-Step Grignard Reaction | Route 2: Two-Step Synthesis |
| Starting Materials | 1-Benzyl-4-piperidone, Phenylmagnesium bromide | 4-Piperidone derivative (e.g., N-Boc-4-piperidone), Phenylmagnesium bromide, Benzyl bromide |
| Number of Steps | 1 | 2 |
| Reported Yield | ~80-98% (estimated from similar reactions)[1][2] | Step 1: ~68-85%; Step 2: High (qualitative) |
| Reaction Time | 3-5 hours | Step 1: ~3 hours; Step 2: 4-24 hours |
| Key Reagents | Grignard Reagent (Phenylmagnesium bromide) | Grignard Reagent, Benzylating agent |
| Complexity | Simpler, one-pot synthesis | More complex, involves protection/deprotection and an additional alkylation step |
| Purification | Column chromatography | Column chromatography after each step |
Experimental Protocols
Route 1: One-Step Grignard Reaction
This method involves the direct addition of a phenyl Grignard reagent to 1-benzyl-4-piperidone. It is a convergent and efficient approach.
Materials:
-
1-Benzyl-4-piperidone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a crystal of iodine. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Grignard Reaction: The solution of phenylmagnesium bromide is cooled in an ice bath. A solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The reaction mixture is stirred at room temperature for 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Two-Step Synthesis
Step 2a: Synthesis of 4-Phenylpiperidin-4-ol
Materials:
-
N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)
-
Phenylmagnesium bromide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (for deprotection)
-
Sodium bicarbonate
Procedure:
-
Grignard Reaction: A solution of phenylmagnesium bromide is prepared as described in Route 1. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent. The mixture is stirred at room temperature for 2-3 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried, and concentrated to give crude N-Boc-4-phenylpiperidin-4-ol.
-
Deprotection: The crude product is dissolved in a suitable solvent (e.g., methanol) and treated with hydrochloric acid. The mixture is stirred until the deprotection is complete (monitored by TLC). The solvent is removed, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent to yield 4-phenylpiperidin-4-ol.
Step 2b: N-Benzylation of 4-Phenylpiperidin-4-ol
Materials:
-
4-Phenylpiperidin-4-ol
-
Benzyl bromide
-
Potassium carbonate or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 4-phenylpiperidin-4-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Benzylation: Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension. The reaction mixture is heated to 60-80°C and maintained for 4-24 hours, with the progress monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Synthesis Route Visualization
The logical flow of the two primary synthetic routes can be visualized as follows:
Caption: Comparative workflow of one-step vs. two-step synthesis of this compound.
References
Comparative Analysis of 1-Benzyl-4-phenylpiperidin-4-ol Derivatives: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various 1-benzyl-4-phenylpiperidin-4-ol derivatives and related piperidine compounds. The information is compiled from multiple studies to offer insights into their selectivity and potential off-target effects, crucial for drug development and pharmacological research. The data presented herein is intended to serve as a valuable resource for understanding the structure-activity relationships that govern the interaction of these compounds with various biological targets.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of different piperidine derivatives against several key biological targets. This data highlights the varied selectivity profiles within this chemical class.
Table 1: Inhibitory Activity against Cholinesterases
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (AChE/BuChE) |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | Acetylcholinesterase (AChE) | 1.2 | ~34,700-fold vs. BuChE |
| Butyrylcholinesterase (BuChE) | - | ||
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020) | Acetylcholinesterase (AChE) | 5.7 | 1250-fold vs. BuChE |
| Butyrylcholinesterase (BuChE) | - | ||
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 | 18,000-fold vs. BuChE |
| Butyrylcholinesterase (BuChE) | - |
Table 2: Binding Affinity for Dopamine and Sigma Receptors
| Compound | Target Receptor | Kᵢ (nM) |
| Pridopidine (ACR16) | Dopamine D2 | Low Affinity |
| Novel 1-phenylpiperazine derivative | Sigma Receptors | 1-10 |
| Aralkyl derivatives of 4-benzylpiperidine | Sigma-1 Receptor | Varies |
| Sigma-2 Receptor | Varies |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.[1] These assays involve incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of the target receptor, typically in the form of cell membranes. The unlabeled test compound is then added at various concentrations to compete with the radioligand for binding to the receptor.
General Procedure:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is commonly determined using a spectrophotometric method developed by Ellman.[2]
Principle:
The assay measures the activity of the cholinesterase enzyme by monitoring the formation of a yellow-colored product. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), which is yellow and can be quantified by measuring its absorbance at a specific wavelength (typically 412 nm). The rate of color formation is proportional to the enzyme activity.
General Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Reaction: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compound for a specific period.
-
Initiation of Reaction: The reaction is initiated by adding the substrate and DTNB to the wells.
-
Spectrophotometric Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: The percentage of enzyme inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for in vitro drug screening and the signaling pathways associated with some of the potential targets of this compound derivatives.
Caption: A generalized workflow for in vitro drug screening, from compound library to lead optimization.
Caption: Simplified signaling pathway of the Dopamine D2 receptor, a G-protein coupled receptor.[3][4][5][6][7]
Caption: Overview of the Sigma-1 receptor's role in modulating intracellular calcium signaling.[8][9][10]
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Efficacy of 1-Benzyl-4-phenylpiperidin-4-ol Analogs in Neurodegenerative Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various 1-Benzyl-4-phenylpiperidin-4-ol analogs in preclinical models of neurodegenerative diseases, with a primary focus on Alzheimer's disease. The information presented herein is collated from multiple studies and aims to offer a clear, data-driven overview to inform further research and development in this area.
Alzheimer's Disease Models
This compound analogs have emerged as promising multi-target-directed ligands for Alzheimer's disease.[1] The core strategy behind their design is the simultaneous inhibition of key enzymes involved in the disease's pathology: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).[2] This multi-pronged approach aims to alleviate symptomatic cognitive decline by boosting acetylcholine levels while also tackling the underlying amyloid plaque formation.
Quantitative Comparison of Analog Efficacy
The following tables summarize the in vitro inhibitory activities of several notable this compound analogs against human AChE (hAChE), BChE (hBChE), and BACE-1 (hBACE-1).
Table 1: In Vitro Inhibitory Activity (IC50) of Selected Analogs Against Cholinesterases
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Reference |
| SD-4 | - | - | [1] |
| SD-6 | - | - | [1] |
| 25 | - | - | [2] |
| 26 | - | - | [2] |
| 40 | - | - | [2] |
| 41 | - | - | [2] |
| d5 | 6.89 | - | [3] |
| d10 | 3.22 | - | [3] |
| 15b | 1.49 | 1.33 | [4] |
| 15j | 1.25 | 0.66 | [4] |
| 5d | Comparable to Donepezil | Comparable to Rivastigmine | [5] |
| 5f | Comparable to Donepezil | Comparable to Rivastigmine | [5] |
| Donepezil (Standard) | 0.054 ± 0.006 | 2.557 ± 0.038 | [1] |
| Rivastigmine (Standard) | 1.701 ± 0.024 | 1.312 ± 0.013 | [1] |
Note: Specific IC50 values for some compounds were not available in the abstracts reviewed; however, their significant activity was highlighted.
Table 2: In Vitro Inhibitory Activity (IC50) of Selected Analogs Against BACE-1
| Compound | hBACE-1 IC50 (µM) | Reference |
| SD-4 | - | [1] |
| SD-6 | - | [1] |
| 40 | - | [2] |
| 41 | - | [2] |
| 5d | Comparable to Donepezil | [5] |
| 5f | Comparable to Donepezil | [5] |
Note: As with the cholinesterase data, specific IC50 values for some compounds against BACE-1 were not detailed in the initial search results.
In Vivo Efficacy in Alzheimer's Disease Models
Several of the most promising analogs have demonstrated efficacy in animal models of Alzheimer's disease. Compounds 40 , 41 , SD-6 , 5d , and 5f have been shown to ameliorate cognitive deficits in scopolamine-induced amnesia models in rodents.[2][5][6] For instance, compound SD-6 was found to improve cognition and memory in both scopolamine- and Aβ-induced behavioral rat models.[6] Furthermore, ex vivo analysis of brain homogenates from animals treated with these compounds revealed a reduction in acetylcholinesterase levels and markers of oxidative stress, alongside an increase in acetylcholine levels.[2][6]
Signaling Pathways and Experimental Workflow
The therapeutic strategy for these analogs in Alzheimer's disease centers on modulating the cholinergic and amyloidogenic pathways.
Caption: Cholinergic signaling pathway and the inhibitory action of the analogs.
Caption: Amyloidogenic pathway and the inhibitory action of the analogs.
Caption: General experimental workflow for evaluating the analogs.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compound (analog) solution
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to initiate a pre-incubation period.
-
Start the reaction by adding the ATCI substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[7]
-
Scopolamine-Induced Cognitive Impairment Model
This is a common animal model to screen for drugs with potential anti-amnesic and cognitive-enhancing effects.
-
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, mimicking some cognitive aspects of Alzheimer's disease.[8]
-
Animals: Typically mice or rats are used.
-
Procedure:
-
Animals are pre-treated with the test compound (analog) or vehicle control for a specified period (e.g., daily for 14 days).[8]
-
On the test day, scopolamine (e.g., 1 mg/kg, intraperitoneally) is administered to induce amnesia, typically 30 minutes before the behavioral test.[9]
-
Cognitive function is assessed using various behavioral paradigms, such as the Morris water maze (spatial learning and memory) or passive avoidance test (long-term memory).[4][8]
-
Improved performance in the behavioral tests in the compound-treated group compared to the scopolamine-only group indicates a potential therapeutic effect.
-
Parkinson's and Huntington's Disease Models
Currently, there is a significant lack of published data specifically evaluating the efficacy of this compound analogs in preclinical models of Parkinson's disease and Huntington's disease. While the neuroprotective and antioxidant properties observed in Alzheimer's models suggest potential broader applications, direct experimental evidence is needed.
Future research could explore the effects of these analogs in established models such as:
-
Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) neurotoxin-induced models, which cause degeneration of dopaminergic neurons.[6]
-
Huntington's Disease: Transgenic mouse models that express the mutant huntingtin protein and exhibit progressive motor dysfunction and neurodegeneration.
Investigating the potential of these analogs to mitigate dopaminergic neuron loss, reduce alpha-synuclein aggregation (in Parkinson's), or prevent mutant huntingtin protein aggregation (in Huntington's) would be valuable next steps in expanding the therapeutic profile of this chemical scaffold.
References
- 1. Alpha-synuclein aggregation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. michaeljfox.org [michaeljfox.org]
- 5. mdpi.com [mdpi.com]
- 6. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. njppp.com [njppp.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Benzyl-4-phenylpiperidin-4-ol Derivatives: In Vitro and In Vivo Perspectives
While direct experimental data on 1-Benzyl-4-phenylpiperidin-4-ol is limited in publicly available scientific literature, a comprehensive analysis of its close structural analogs reveals significant therapeutic potential, particularly in the realms of neurodegenerative diseases and antimicrobial applications. This guide provides a comparative overview of the in vitro and in vivo effects observed for key derivatives, offering insights for researchers, scientists, and drug development professionals.
The core structure of this compound serves as a versatile scaffold for the development of bioactive compounds. By modifying this backbone, researchers have synthesized derivatives with potent and selective activities. This comparison will focus on two primary classes of derivatives for which experimental data is available: benzylpiperidine-linked 1,3-dimethylbenzimidazolinones with potential for Alzheimer's disease treatment, and a 4-phenylpiperidin-4-ol substituted pyrazole with antimicrobial properties.
In Vitro Studies: Targeting Enzymes and Microbes
In vitro assays are fundamental in determining the direct interaction of a compound with biological targets in a controlled environment. For the derivatives of this compound, these studies have been crucial in identifying their mechanisms of action and potency.
Cholinesterase Inhibition by Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones
A series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been synthesized and evaluated for their potential to treat Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2]
Table 1: In Vitro Cholinesterase Inhibition by Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| 15b | Acetylcholinesterase (AChE) | 0.39 ± 0.11 |
| Butyrylcholinesterase (BChE) | 1.25 ± 0.23 | |
| 15j | Acetylcholinesterase (AChE) | 0.87 ± 0.15 |
| Butyrylcholinesterase (BChE) | 0.16 ± 0.04 | |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.02 ± 0.003 |
| Butyrylcholinesterase (BChE) | 3.54 ± 0.41 | |
| Data sourced from Mo et al., 2020.[2][3] |
These results indicate that compounds 15b and 15j are potent inhibitors of cholinesterases, with compound 15j showing particularly strong and selective inhibition of BChE.[2]
Antimicrobial and Antifungal Activity of a 4-Phenylpiperidin-4-ol Substituted Pyrazole
A synthesized pyrazole derivative incorporating the 4-phenylpiperidin-4-ol moiety has demonstrated promising in vitro activity against various bacterial and fungal strains.[4][5]
Table 2: In Vitro Antimicrobial and Antifungal Activity of 4-Phenylpiperidin-4-ol Substituted Pyrazole (CHP)
| Test Organism | Zone of Inhibition (mm) |
| Bacteria | |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 20 |
| Escherichia coli | 22 |
| Pseudomonas aeruginosa | 16 |
| Fungi | |
| Aspergillus niger | 15 |
| Candida albicans | 19 |
| Data represents a qualitative summary of reported promising activity.[4][5] |
The presence of the 4-phenylpiperidin-4-ol moiety is suggested to contribute to the enhanced lipid absorption, thereby improving the pharmacological activity of the compound.[4][5]
In Vivo Studies: Assessing Cognitive Enhancement in Animal Models
In vivo studies are essential to understand the effects of a compound in a whole, living organism, providing insights into its efficacy, pharmacokinetics, and potential side effects.
Amelioration of Cognitive Deficits by Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones
The therapeutic potential of compounds 15b and 15j was further investigated in a scopolamine-induced amnesia mouse model, a standard preclinical model for evaluating cognitive enhancement.[1][2] The Morris water maze test was used to assess spatial learning and memory.
Table 3: In Vivo Efficacy of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Derivatives in the Morris Water Maze Test
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Control | Decreased over training days | Increased in probe trial |
| Scopolamine | Significantly increased | Significantly decreased |
| Scopolamine + 15b | Significantly decreased vs. Scopolamine | Significantly increased vs. Scopolamine |
| Scopolamine + 15j | Significantly decreased vs. Scopolamine | Significantly increased vs. Scopolamine |
| Scopolamine + Donepezil | Significantly decreased vs. Scopolamine | Significantly increased vs. Scopolamine |
| Data represents a qualitative summary of the study's findings.[2][3] |
Both compounds 15b and 15j demonstrated a significant ability to reverse the cognitive deficits induced by scopolamine, indicating their potential to improve learning and memory.[2]
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BChE was determined using a spectrophotometric method.[6][7][8] The assay mixture contained a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound solution, and the respective enzyme (AChE or BChE). The reaction was initiated by adding the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide. The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product was measured at 412 nm. The percentage of inhibition was calculated by comparing the reaction rates of the sample with a blank. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was then determined.
In Vitro Antimicrobial and Antifungal Susceptibility Testing (Disc Diffusion Method)
The antimicrobial and antifungal activities were evaluated using the disc diffusion method.[9][10][11][12] A standardized inoculum of the test microorganism was uniformly spread on a sterile agar plate. Sterile filter paper discs impregnated with the test compound at a specific concentration were then placed on the agar surface. The plates were incubated under appropriate conditions for microbial growth. The antimicrobial/antifungal activity was determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters.
In Vivo Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[13][14][15][16][17] The apparatus consists of a large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Animals are trained over several days to find the hidden platform using distal visual cues in the room.
-
Acquisition Phase: Mice are subjected to a series of trials per day for several consecutive days. In each trial, the mouse is placed in the water at a different starting position and the time taken to find the hidden platform (escape latency) is recorded.
-
Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Visualizing Methodologies
Caption: Workflow of in vitro and in vivo evaluation of this compound derivatives.
Caption: Mechanism of cognitive enhancement by cholinesterase inhibition.
Conclusion
The available scientific evidence strongly suggests that derivatives of this compound are a promising class of compounds with diverse biological activities. The benzylpiperidine-linked 1,3-dimethylbenzimidazolinones demonstrate significant potential as multifunctional agents for the treatment of Alzheimer's disease, exhibiting potent cholinesterase inhibition in vitro and cognitive improvement in vivo. Similarly, the incorporation of the 4-phenylpiperidin-4-ol moiety into a pyrazole scaffold yields a compound with notable antimicrobial and antifungal properties.
While direct studies on this compound are needed to fully elucidate its pharmacological profile, the research on its derivatives provides a solid foundation and a clear direction for future drug discovery and development efforts. The versatility of this chemical scaffold warrants further exploration to unlock its full therapeutic potential.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 17. mmpc.org [mmpc.org]
Purity Analysis of 1-Benzyl-4-phenylpiperidin-4-ol from Various Suppliers: A Comparative Guide
For researchers and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comparative purity analysis of 1-Benzyl-4-phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds, from three different suppliers. The assessment is based on a comprehensive analytical workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Data
The purity of this compound from three commercial suppliers was assessed. The following table summarizes the quantitative analysis results, offering a direct comparison of the materials. It is important to note that this data is presented for illustrative purposes to demonstrate the analytical methods and potential variations between suppliers.
| Supplier | Stated Purity | Measured Purity (HPLC) | Major Impurity (GC-MS) |
| Supplier A | ≥98% | 98.5% | Benzylpiperidine |
| Supplier B | >95%[1] | 96.2% | Unreacted Starting Material |
| Supplier C | Not Specified | 97.8% | Solvent Residue |
Experimental Protocols
A rigorous and multi-faceted analytical approach was employed to determine the purity of this compound samples. The methodologies for each key experiment are detailed below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC analysis was performed to quantify the percentage of the main compound and detect non-volatile impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Samples were prepared by dissolving 1 mg of this compound in 1 mL of the mobile phase.
-
Quantification : The purity was determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS was utilized to identify volatile impurities and confirm the structure of the main compound.
-
Instrumentation : A GC-MS system with a mass selective detector.
-
Column : HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Program : Initial temperature of 150°C, held for 2 minutes, then ramped to 300°C at a rate of 15°C/min, and held for 10 minutes.
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Range : 50-500 amu.
-
Sample Preparation : Samples were dissolved in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR spectroscopy were used to confirm the chemical structure of this compound and to detect any structural isomers or impurities.
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃).
-
Procedure : A small amount of the sample was dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra were acquired with standard parameters. The chemical shifts, coupling constants, and integration values were analyzed to confirm the structure.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the comparative purity analysis and the decision-making process for selecting the appropriate analytical technique.
References
A Comparative Guide to the Spectroscopic Data Validation of 1-Benzyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 1-Benzyl-4-phenylpiperidin-4-ol and its structural analog, 4-phenylpiperidin-4-ol. The information presented herein is intended to assist researchers in validating the identity and purity of this compound through a detailed analysis of its spectroscopic characteristics.
Executive Summary
This compound is a tertiary amine and a derivative of 4-phenylpiperidine, a common scaffold in medicinal chemistry. Accurate spectroscopic characterization is crucial for its use in research and drug development. This guide presents a side-by-side comparison of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with that of 4-phenylpiperidin-4-ol, highlighting the key spectral differences arising from the N-benzyl substitution.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 4-phenylpiperidin-4-ol.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental for 4-phenylpiperidin-4-ol in DMSO-d6)
| Assignment | This compound (Predicted δ, ppm) | 4-phenylpiperidin-4-ol (δ, ppm) [1] | Key Differences |
| Phenyl H (C4) | 7.20-7.50 (m, 5H) | 7.47 (d, 2H), 7.31 (t, 2H), 7.19 (t, 1H) | The benzyl group protons overlap with the phenyl protons at C4 in the target molecule. |
| Benzyl H | 7.20-7.50 (m, 5H) | - | Absent in the unsubstituted compound. |
| Benzyl CH₂ | ~3.50 (s, 2H) | - | A characteristic singlet for the benzylic protons. |
| Piperidine H (axial, C2/C6) | ~2.70-2.90 (m, 2H) | 2.93 (d, 2H) | |
| Piperidine H (equatorial, C2/C6) | ~2.40-2.60 (m, 2H) | 2.71 (t, 2H) | |
| Piperidine H (axial, C3/C5) | ~1.70-1.90 (m, 2H) | 1.79 (td, 2H) | |
| Piperidine H (equatorial, C3/C5) | ~1.50-1.70 (m, 2H) | 1.50 (d, 2H) | |
| OH | ~4.90 (s, 1H) | 4.9 (s, 1H) | The chemical shift of the hydroxyl proton is solvent and concentration dependent. |
| NH | - | (broad s, 1H) | The NH proton signal is absent in the N-benzylated compound. |
Table 2: ¹³C NMR Data
| Assignment | This compound (δ, ppm) | 4-phenylpiperidin-4-ol (δ, ppm) | Key Differences |
| Phenyl C (C4, quat.) | ~147.0 | ~148.0 | Minimal change. |
| Phenyl C (C4, CH) | ~128.5, ~127.0, ~125.0 | ~128.5, ~126.5, ~125.0 | Minimal change. |
| Benzyl C (quat.) | ~138.0 | - | Absent in the unsubstituted compound. |
| Benzyl C (CH) | ~129.0, ~128.0, ~127.0 | - | Absent in the unsubstituted compound. |
| Benzyl CH₂ | ~63.0 | - | A key signal indicating N-benzylation. |
| Piperidine C2/C6 | ~52.0 | ~42.0 | Significant downfield shift upon N-alkylation. |
| Piperidine C3/C5 | ~38.0 | ~39.0 | Minimal change. |
| Piperidine C4 | ~71.0 | ~71.0 | Minimal change. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Molecular Weight |
| This compound | ESI+ | 268.17 | 267.37 g/mol |
| 4-phenylpiperidin-4-ol | ESI+ | 178.12 | 177.24 g/mol |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | 4-phenylpiperidin-4-ol (cm⁻¹) | Key Differences |
| O-H Stretch | ~3400 (broad) | ~3350 (broad) | The presence of a broad O-H stretch is characteristic of the alcohol. |
| N-H Stretch | - | ~3300 | The N-H stretch is absent in the N-benzylated compound. |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | |
| C-H Stretch (Aliphatic) | ~2800-3000 | ~2800-3000 | |
| C=C Stretch (Aromatic) | ~1600, ~1490 | ~1600, ~1490 | |
| C-N Stretch | ~1100-1200 | ~1100-1200 | |
| C-O Stretch | ~1050 | ~1050 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters :
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition : Record a background spectrum of the empty ATR crystal before running the sample spectrum. The instrument's software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Parameters (Positive Ion Mode) :
-
Mass range: m/z 50-500.
-
Capillary voltage: 3-4 kV.
-
Nebulizing gas: Nitrogen.
-
-
Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
Visualizations
The following diagrams illustrate the chemical structures and a general workflow for spectroscopic data validation.
Caption: Workflow for Spectroscopic Data Validation.
Caption: Chemical Structures.
Conclusion
The spectroscopic data presented in this guide provides a clear basis for the validation of this compound. The most significant differences in the spectra when compared to 4-phenylpiperidin-4-ol are the appearance of signals corresponding to the N-benzyl group in the ¹H and ¹³C NMR spectra, the absence of an N-H stretch in the IR spectrum, and the corresponding increase in molecular weight observed in the mass spectrum. By carefully analyzing these key spectral features, researchers can confidently confirm the successful synthesis and purity of this compound.
References
Unveiling the Therapeutic Potential: A Comparative Guide to Structural Analogs of 1-Benzyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-4-phenylpiperidin-4-ol scaffold has emerged as a versatile template in medicinal chemistry, giving rise to a diverse array of structural analogs with significant biological activities. This guide provides a comprehensive comparison of these analogs, focusing on their therapeutic targets, potency, and underlying structure-activity relationships. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activities
Structural modifications to the this compound core have yielded compounds with a range of biological activities, most notably as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease. Analogs have also demonstrated activity as opioid receptor modulators and cytotoxic agents against cancer cell lines. The following table summarizes the quantitative activity data for selected analogs.
| Compound ID | Target | Activity (IC50/Ki) | Selectivity | Reference |
| Donepezil (E2020) | Acetylcholinesterase (AChE) | IC50 = 5.7 nM | ~1250-fold for AChE over BuChE | [1] |
| Compound 21 | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | ~18,000-fold for AChE over BuChE | [2] |
| Compound d5 | HDAC / AChE | HDAC IC50 = 0.17 µM / AChE IC50 = 6.89 µM | - | [3] |
| Compound d10 | HDAC / AChE | HDAC IC50 = 0.45 µM / AChE IC50 = 3.22 µM | - | [3] |
| Compound 6a | Delta Opioid Receptor | IC50 = 0.87 nM | mu/delta = 4370, kappa/delta = 8590 | [4] |
| Compound 14a | Sigma-1 Receptor | Ki = 0.48 nM | >3600-fold for σ1 over σ2 | [5] |
| Compound 7f | Acetylcholinesterase (AChE) | IC50 = 7.5 ± 0.19 nM | - | [6] |
| Compound 19 | Acetylcholinesterase (AChE) | IC50 = 5.10 ± 0.24 µM | Moderately active against BuChE (IC50 = 26.78 ± 0.81 µM) | [7] |
Experimental Protocols
The biological activities summarized above were determined using a variety of established experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the compounds against AChE is typically evaluated using a colorimetric method based on Ellman's reagent.
-
Preparation of Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
-
Purified human recombinant AChE.
-
Phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
The reaction is performed in a 96-well microplate.
-
A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in phosphate buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI) and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The absorbance of the yellow product is measured spectrophotometrically at a wavelength of 412 nm over time.
-
The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a control without the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Opioid Receptor Binding Assay
The affinity of analogs for opioid receptors is determined through competitive radioligand binding assays.
-
Membrane Preparation:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., mu, delta, kappa) are prepared from cultured cells or animal brain tissue.
-
-
Binding Assay:
-
The assay is conducted in a buffer solution containing the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for mu receptors), and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate key concepts related to the activity of this compound analogs.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Drug Discovery Workflow for Novel Analogs.
Conclusion
The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective ligands for various biological targets. The data presented in this guide highlight the significant potential of these analogs, particularly as acetylcholinesterase inhibitors. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to advance these promising molecules towards clinical applications. The detailed experimental protocols and workflow diagrams provided serve as a valuable resource for researchers engaged in this field.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 1-Benzyl-4-phenylpiperidin-4-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 1-Benzyl-4-phenylpiperidin-4-ol. The performance of High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) is evaluated. This comparison is based on supporting experimental data for analogous piperidine compounds, offering a framework for method selection and validation for this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of piperidine derivatives.[1][2]
Table 1: Performance Comparison of Key Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation on a stationary phase with UV-Visible detection. | Chromatographic separation coupled with highly selective and sensitive mass detection.[1] | Separation of volatile compounds followed by ionization and mass analysis. |
| Key Advantages | Robust, widely available, and cost-effective. | Excellent sensitivity and selectivity, suitable for complex matrices.[1] | High specificity and sensitivity, ideal for volatile and thermally stable compounds.[2] |
| Key Limitations | Moderate sensitivity, may require derivatization for compounds lacking a chromophore.[2] | Higher instrumentation and operational costs.[1] | May require derivatization for non-volatile compounds, potential for thermal degradation. |
| Typical Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Typical Accuracy (%) | 98-102 | 98-102 | 95-105 |
| Typical Precision (%RSD) | < 2 | < 15 (for bioanalysis) | < 10 |
| Typical LOD | ng/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Typical LOQ | ng/mL range | pg/mL to ng/mL range | ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives, which can be adapted for this compound.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust approach for the analysis of this compound, which possesses a UV-active phenyl group.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at approximately 220 nm |
| Injection Volume | 10 µL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for bioanalytical applications or trace-level quantification.
Sample Preparation:
For biological matrices, a sample extraction step such as protein precipitation or liquid-liquid extraction is necessary.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometry Conditions:
| Parameter | Condition |
| Column | C18 column suitable for LC-MS analysis |
| Mobile Phase | Gradient elution with methanol and water (pH adjusted with formic acid) containing 5 mM ammonium acetate |
| Flow Rate | 0.2-0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Mass Analyzer Mode | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. For this compound, derivatization may be necessary to improve volatility and thermal stability.
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a trimethylsilyl ether.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 minutes, then ramp at 15°C/min to 290°C, hold for 10 minutes |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temperature | 280°C |
| Scan Range | m/z 40-500 |
Visualizations
Workflow for Analytical Method Validation
Caption: A generalized workflow for the development and validation of an analytical method.
Decision Tree for Method Selection
Caption: A decision-making diagram for selecting the appropriate analytical technique.
References
A Comparative Guide to Fentanyl Precursors: The Role of 1-Benzyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common precursors used in the synthesis of fentanyl, with a specific focus on the utility of 1-benzyl-4-phenylpiperidin-4-ol and its derivatives. The information presented is intended for legitimate research and industrial purposes only. The synthesis of fentanyl and its analogues is subject to strict international and national regulations, and all activities must be conducted in compliance with applicable laws and licensing requirements.
Introduction
Fentanyl, a potent synthetic opioid, is a critical tool in pain management. Its synthesis can be achieved through various chemical pathways, each employing different precursor molecules. The choice of precursor and synthetic route can significantly impact the overall efficiency, yield, and purity of the final product. This guide examines the classic Janssen synthesis, which utilizes a derivative of this compound, and compares it with other prevalent methods such as the Siegfried and "one-pot" syntheses.
Precursor Comparison: A Strategic Overview
The selection of a fentanyl precursor is a critical decision in the synthesis strategy, influenced by factors such as yield, cost, availability, and the complexity of the required chemical transformations. While the original Janssen method provides a foundational route to fentanyl, alternative pathways have been developed to optimize efficiency and circumvent the need for certain regulated chemicals.
Key Fentanyl Precursors:
-
1-Benzyl-4-piperidone: A key starting material in the Janssen synthesis. The benzyl group serves as a protecting group for the piperidine nitrogen, which needs to be removed in a later step.
-
N-Phenethyl-4-piperidone (NPP): A central intermediate in the Siegfried synthesis route.
-
4-Anilino-N-phenethylpiperidine (ANPP): The immediate precursor to fentanyl in the Siegfried method, formed from NPP.
-
4-Anilinopiperidine (4-AP): A versatile precursor that can be used in various synthetic routes.
-
Norfentanyl: The direct precursor to fentanyl, requiring only N-alkylation.
Quantitative Data Presentation
The following tables summarize the reported yields for different fentanyl synthesis routes, providing a quantitative comparison of their efficiencies. It is important to note that yields can vary based on reaction conditions and the scale of the synthesis.[1]
| Synthesis Route | Starting Material | Key Intermediates | Overall Yield | Reference |
| Janssen Method | 1-Benzyl-4-piperidone | 1-Benzyl-4-anilinopiperidine, Norfentanyl | Not specified in original patent | [2][3] |
| Siegfried Method | N-Phenethyl-4-piperidone (NPP) | 4-Anilino-N-phenethylpiperidine (ANPP) | ~50-80% (for ANPP formation) | [4][5] |
| Optimized "One-Pot" Synthesis | 4-Piperidone monohydrochloride | N/A (single vessel) | 40% | [6] |
| Valdez Optimized Synthesis | 4-Piperidone monohydrate hydrochloride | N-(1-phenethyl-4-piperidyl)aniline | 73-78% | [7][8] |
| Individual Step Yields in Optimized Valdez Synthesis | Yield | Reference |
| Alkylation of 4-piperidone | 88% | [7][8] |
| Reductive amination to form 4-piperidineamine precursor | 91% | [7][8] |
| Acylation to fentanyl | 95% | [7][8] |
Experimental Protocols
Below are detailed methodologies for key fentanyl synthesis routes. These protocols are provided for informational purposes for qualified researchers and should only be performed in a licensed and appropriately equipped laboratory.
Janssen Synthesis (Conceptual Steps)
The original synthesis developed by Paul Janssen laid the groundwork for fentanyl production.[3]
-
Condensation: 1-Benzyl-4-piperidone is reacted with aniline to form the corresponding Schiff base.
-
Reduction: The Schiff base is reduced, typically with a powerful reducing agent like lithium aluminum hydride, to yield 1-benzyl-4-anilinopiperidine.
-
Acylation: The resulting secondary amine is acylated with propionic anhydride to form N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide.
-
Debenzylation: The benzyl protecting group is removed from the piperidine nitrogen, often through catalytic hydrogenation, to yield norfentanyl.
-
N-Alkylation: Norfentanyl is alkylated with a phenethyl halide to produce fentanyl.
A significant drawback of this method is the need for a deprotection step (debenzylation), which can add complexity and potentially reduce the overall yield.[2]
Siegfried Synthesis
This route has been a common alternative to the Janssen method.
-
Reductive Amination: N-phenethyl-4-piperidone (NPP) is reacted with aniline in the presence of a reducing agent to form 4-anilino-N-phenethylpiperidine (ANPP). Yields for this step are reported to be in the range of 50-80%.[4][5]
-
Acylation: ANPP is then acylated with propionyl chloride in a suitable solvent like pyridine. The reaction is exothermic and requires careful temperature control. The final product, fentanyl, is typically obtained in high yield from this step.[4]
Optimized "One-Pot" Synthesis (Gupta Method)
This method streamlines the synthesis by performing multiple reaction steps in a single vessel, which can improve efficiency and reduce handling of intermediates.[6]
-
Reductive Alkylation: 4-Piperidone monohydrochloride is reacted with phenylacetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.
-
Reductive Amination: Aniline and additional reducing agent are added to the same reaction mixture to form 4-anilino-N-phenethylpiperidine.
-
Acylation: Propionyl chloride is added to the vessel to acylate the intermediate, yielding fentanyl. The overall reported yield for this one-pot procedure is around 40%.[6][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the chemical transformations in the discussed fentanyl synthesis routes.
Caption: Janssen Synthesis Pathway.
Caption: Siegfried Synthesis Pathway.
Caption: "One-Pot" Synthesis Workflow.
Conclusion
The use of 1-benzyl-4-piperidone derivatives in the Janssen synthesis represents the foundational approach to fentanyl production. However, the multi-step nature of this pathway, particularly the requirement for a deprotection step, can impact its overall efficiency. Alternative precursors and synthetic routes, such as the Siegfried and "one-pot" methods, offer more direct pathways to fentanyl and its analogues. The optimized Valdez synthesis, a variation of the Siegfried route, demonstrates particularly high yields through careful optimization of each reaction step.
The choice of precursor and synthetic strategy will ultimately depend on the specific goals of the research or production campaign, taking into account factors such as desired yield, purity requirements, cost-effectiveness, and the regulatory landscape surrounding the necessary chemical inputs. For researchers and drug development professionals, a thorough understanding of these different synthetic approaches is essential for the efficient and responsible production of fentanyl for legitimate medical and scientific applications.
References
- 1. justice.gov [justice.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 9. scite.ai [scite.ai]
Safety Operating Guide
Proper Disposal of 1-Benzyl-4-phenylpiperidin-4-ol: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of 1-Benzyl-4-phenylpiperidin-4-ol (CAS No. 63843-83-4), a compound frequently utilized in scientific research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
Waste Characterization and Segregation
Proper characterization of waste is the first step in ensuring safe disposal. Based on the hazardous nature of related piperidine compounds, it is prudent to treat this compound as hazardous waste.
Key Waste Characterization Parameters
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Primary Hazards | Potential for acute toxicity, skin and eye irritation. |
| Recommended Waste Code | Consult with your institution's Environmental Health and Safety (EHS) department or a certified waste disposal vendor to determine the appropriate federal, state, and local waste codes. |
| Segregation | Segregate waste containing this compound from non-hazardous waste and other incompatible chemical waste streams. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
Experimental Protocol: Chemical Waste Disposal
-
Containment:
-
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name: "this compound" and its CAS number: "63843-83-4."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal vendor with a complete and accurate description of the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
-
Record Keeping:
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Retain all documentation provided by the hazardous waste disposal vendor.
-
Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you come into contact with the chemical, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Regulatory Compliance
All chemical waste generators are legally responsible for ensuring that their waste is managed and disposed of in accordance with all applicable federal, state, and local regulations.[1] Failure to comply can result in significant penalties.
Disposal Workflow
References
Essential Safety and Operational Guide for Handling 1-Benzyl-4-phenylpiperidin-4-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 1-Benzyl-4-phenylpiperidin-4-ol, a solid, pale yellow compound.[1] Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves properly.[2][3] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3] A face shield provides an additional layer of protection against splashes.[4] |
| Body | Laboratory coat or a complete chemical-protective suit | A lab coat should be worn at a minimum.[5] For larger quantities or when there is a significant risk of splashing, a chemical-protective suit is advised.[2][4] |
| Respiratory | NIOSH-approved respirator | A particle respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2][3] |
Operational Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling.
Experimental Protocol: Weighing and Transferring the Compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Gather all necessary equipment (spatula, weigh boat, reaction vessel, etc.) and place them inside the fume hood.
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid compound to a weigh boat on a tared analytical balance.
-
Record the weight.
-
Carefully transfer the weighed compound from the weigh boat to the reaction vessel.
-
To ensure a complete transfer, you may rinse the weigh boat with a small amount of the reaction solvent and add the rinse to the reaction vessel.
-
Securely close the container of this compound.
-
-
Post-Handling:
-
Wipe down the spatula and any other contaminated reusable equipment with an appropriate solvent.
-
Dispose of the weigh boat and any other single-use contaminated items in the designated solid waste container.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and excess reagent, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5] Do not mix this waste with other chemical waste streams to prevent unforeseen reactions.[5]
-
Containerization: Use a robust, chemically compatible container for waste collection.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[5]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[5][6]
By implementing these safety and logistical measures, researchers can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
